Tsr-011
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-fluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44FN5O3/c1-21(2)35-30(40)24-8-12-27(13-9-24)39-29-19-22(20-38-17-15-25(16-18-38)33(3,4)42)5-14-28(29)36-32(39)37-31(41)23-6-10-26(34)11-7-23/h5-7,10-11,14,19,21,24-25,27,42H,8-9,12-13,15-18,20H2,1-4H3,(H,35,40)(H,36,37,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTUJEXAPHIEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357920-84-3 | |
| Record name | Belizatinib [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357920843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BELIZATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8A6022P3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TSR-011
A Note on Nomenclature: The identifier "TSR-011" has been associated with two distinct therapeutic agents. This guide will address both compounds to provide a comprehensive overview. The primary focus will be on Dostarlimab (TSR-042) , a highly successful programmed death receptor-1 (PD-1) inhibitor, for which "this compound" may have been an early internal designator. Additionally, this guide will cover Belizatinib (this compound) , a dual anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK) inhibitor, for which development has been discontinued.
Part 1: Dostarlimab (TSR-042): A PD-1 Inhibitor
Dostarlimab (marketed as Jemperli) is a humanized monoclonal antibody of the IgG4 isotype that acts as a potent checkpoint inhibitor by targeting the programmed death receptor-1 (PD-1).[1][2][3] It is produced using recombinant DNA technology in Chinese hamster ovary (CHO) cells.[1] Dostarlimab's mechanism of action is centered on reinvigorating the host immune system to recognize and eliminate cancer cells.[1][4]
Core Mechanism of Action: PD-1 Blockade
The PD-1 receptor is a critical immune checkpoint expressed on the surface of activated T-cells.[5] Its ligands, PD-L1 and PD-L2, are often overexpressed on the surface of cancer cells.[1][4] The binding of PD-L1 or PD-L2 to the PD-1 receptor initiates a signaling cascade that suppresses T-cell activity, including proliferation and cytokine production, allowing cancer cells to evade the immune system.[1][4]
Dostarlimab binds with high affinity to the PD-1 receptor, sterically hindering the interaction between PD-1 and its ligands, PD-L1 and PD-L2.[4][6] This blockade removes the inhibitory signal, thereby restoring T-cell-mediated anti-tumor immunity.[4]
Quantitative Data: Binding Affinity and Pharmacokinetics
| Parameter | Value | Species | Method |
| Binding Affinity (KD) | 300 pM | Human PD-1 | Surface Plasmon Resonance |
| 0.3 nM | Human PD-1 | Surface Plasmon Resonance | |
| 0.5 nM | Cynomolgus Monkey PD-1 | Surface Plasmon Resonance | |
| Association Rate (ka) | 5.7 x 105 M-1s-1 | Human PD-1 | Surface Plasmon Resonance |
| Dissociation Rate (kd) | 1.7 x 10-4 s-1 | Human PD-1 | Surface Plasmon Resonance |
| EC50 (Cell Surface Binding) | 2.0 nM | Human PD-1 (recombinant) | Flow Cytometry |
| 3.4 nM | Cynomolgus Monkey PD-1 (recombinant) | Flow Cytometry | |
| Terminal Half-life | 25.4 days | Human | Clinical Trial Data |
| Clearance Rate | 0.007 L/h | Human | Clinical Trial Data |
Signaling Pathway: PD-1 Inhibition by Dostarlimab
Caption: PD-1 signaling pathway and inhibition by Dostarlimab.
Experimental Protocols: Key Assays
Surface Plasmon Resonance (SPR) for Binding Affinity: The biochemical binding characteristics of dostarlimab to the extracellular domain of purified human and cynomolgus monkey PD-1 protein were assessed using SPR.[7] This technique measures the change in the refractive index at the surface of a sensor chip as the antibody (analyte) flows over the immobilized PD-1 receptor (ligand), allowing for the calculation of association and dissociation rates, and ultimately the binding affinity (KD).[7]
Flow Cytometry for Cell Surface Binding: To determine the binding of dostarlimab to cell-surface expressed PD-1, Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing human or cynomolgus monkey PD-1 were used.[7] Cells were incubated with varying concentrations of dostarlimab, and the binding was detected using a fluorescently labeled secondary antibody. The mean fluorescence intensity was measured by flow cytometry to calculate the half-maximal effective concentration (EC50).
Clinical Trial Workflow: The GARNET Study
The GARNET study (NCT02715284) is a phase I, single-arm, open-label study that evaluated the safety and efficacy of dostarlimab monotherapy in patients with advanced solid tumors.[8][9]
Caption: Simplified workflow of the GARNET clinical trial.
Clinical Efficacy of Dostarlimab
Dostarlimab has demonstrated significant and durable anti-tumor activity, particularly in patients with mismatch repair-deficient (dMMR) or microsatellite instability-high (MSI-H) tumors.
| Trial/Cohort | Patient Population | Objective Response Rate (ORR) | Complete Response (CR) |
| GARNET (dMMR Endometrial Cancer) | Recurrent/Advanced dMMR EC | 42.3% | 12.7% |
| Phase II (dMMR Rectal Cancer) | Locally Advanced dMMR Rectal Cancer | 100% (Clinical Complete Response) | 100% |
In a phase II study of patients with locally advanced dMMR rectal cancer, treatment with dostarlimab resulted in a 100% clinical complete response rate in all 42 patients who completed treatment, allowing them to avoid surgery.[10][11]
Part 2: Belizatinib (this compound): A Dual ALK/TRK Inhibitor
Belizatinib (this compound) is an orally available, small molecule inhibitor of both anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[12][13] Its development was discontinued due to limited clinical activity in the context of a competitive therapeutic landscape.[14]
Core Mechanism of Action: Kinase Inhibition
ALK and TRK are receptor tyrosine kinases that, when dysregulated through mutations or gene rearrangements, can act as oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC).[12] These kinases activate downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and growth.
Belizatinib binds to the ATP-binding pocket of ALK and TRK kinases, inhibiting their autophosphorylation and subsequent activation of downstream signaling.[15] This disruption of oncogenic signaling can lead to the inhibition of tumor cell growth in cancers dependent on these pathways.[12]
Quantitative Data: In Vitro Potency
| Parameter | Value | Target |
| IC50 | 0.7 nM | Wild-type ALK kinase |
| < 3 nM | TRKA, TRKB, TRKC |
Signaling Pathway: ALK/TRK Inhibition by Belizatinib
Caption: ALK/TRK signaling pathway and inhibition by Belizatinib.
Experimental Protocols: Phase I/IIa Clinical Trial
Trial Design (NCT02048488): This was a phase I/IIa, open-label, non-randomized, dose-escalation, and cohort expansion trial.[14][16] The primary objective of the phase I portion was to evaluate the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D).[14]
Patient Population: Patients with metastatic or locally advanced solid tumors who had failed standard therapy were enrolled.[16] Expansion cohorts focused on patients with confirmed ALK-positive or TRK-positive tumors.[14]
Clinical Trial Workflow: NCT02048488
Caption: Simplified workflow of the Belizatinib (this compound) Phase I/IIa trial.
Clinical Efficacy of Belizatinib
Belizatinib demonstrated a favorable safety profile at the recommended phase 2 dose (40 mg every 8 hours).[14] However, its clinical activity was limited.
| Patient Cohort | Outcome | Number of Patients |
| ALK inhibitor-naïve, ALK+ NSCLC | Partial Response | 6 of 14 |
| Stable Disease | 8 of 14 |
Due to the limited clinical activity observed and the competitive landscape of ALK inhibitors, the further development of Belizatinib (this compound) was discontinued.[14]
References
- 1. Dostarlimab: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mednexus.org [mednexus.org]
- 4. Dostarlimab an Inhibitor of PD-1/PD-L1: A New Paradigm for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dostarlimab: From preclinical investigation to drug approval and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Preclinical characterization of dostarlimab, a therapeutic anti-PD-1 antibody with potent activity to enhance immune function in in vitro cellular assays and in vivo animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. ascopubs.org [ascopubs.org]
- 10. gsk.com [gsk.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Belizatinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Belizatinib - Amgen - AdisInsight [adisinsight.springer.com]
- 14. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapy Detail [ckb.genomenon.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Belizatinib Signaling Pathway Inhibition: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Belizatinib (TSR-011) is a potent, orally bioavailable, dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) family members (TRKA, TRKB, and TRKC).[1][2][3][4][5][6][7][8][9][10] Dysregulation of ALK and TRK signaling pathways is a known driver in the pathogenesis of various human cancers.[7][11] Belizatinib exhibits high affinity for wild-type ALK with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range and potent activity against the TRK kinase family.[3][4][5][6] Preclinical studies have demonstrated its potential to inhibit tumor growth in ALK-dependent models.[3][4] This document provides a comprehensive technical overview of Belizatinib, focusing on its mechanism of action, the signaling pathways it inhibits, relevant quantitative data, and detailed experimental protocols for its characterization.
Mechanism of Action
Belizatinib functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK and TRK receptors.[12] This binding prevents the phosphorylation of the kinase and subsequent activation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[7] By concurrently inhibiting both ALK and TRK pathways, Belizatinib has the potential to be effective in tumors driven by either of these oncogenes.
Data Presentation
The inhibitory activity of Belizatinib has been quantified in various biochemical and cellular assays. The following tables summarize the available data.
Table 1: Biochemical Inhibitory Activity of Belizatinib
| Target | IC50 (nM) | Assay Type | Source(s) |
| Wild-Type ALK | 0.7 | Recombinant Kinase Assay | [3][4][5][6] |
| TRKA | < 3 | Recombinant Kinase Assay | [3][5] |
| TRKB | < 3 | Recombinant Kinase Assay | [3][5] |
| TRKC | < 3 | Recombinant Kinase Assay | [3][5] |
Table 2: Cellular Inhibitory Activity and Comparative Potency of Belizatinib
| Cell Line / Target Context | Belizatinib Potency | Comparator Drug | Comparator Potency | Source(s) |
| EML4-ALK (L1196M variant) | Approximately twenty times more potent than Lorlatinib in all fusion variants tested. | Lorlatinib | - | |
| EML4-ALK (G1269A variant) | Recommended as a potential targeted inhibitor. | - | - |
Signaling Pathway Inhibition
Belizatinib's dual-targeting of ALK and TRK receptors leads to the shutdown of multiple downstream oncogenic signaling pathways.
ALK Signaling Pathway
Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when constitutively activated by genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK) or point mutations, drives tumorigenesis. The primary signaling cascades downstream of ALK include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation.
-
JAK-STAT Pathway: This cascade is crucial for cell survival and proliferation.
-
PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell growth, survival, and metabolism.
-
PLCγ Pathway: Activation of Phospholipase C-gamma leads to the activation of Protein Kinase C (PKC) and calcium signaling.
By inhibiting ALK, Belizatinib effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in ALK-driven cancer cells.
TRK Signaling Pathway
The Tropomyosin Receptor Kinase family (TRKA, TRKB, TRKC) are receptors for neurotrophins and play a critical role in neuronal development and function. Gene fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes, which encode the TRK receptors, are oncogenic drivers in a wide range of tumors. The key downstream signaling pathways initiated by TRK activation are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Similar to ALK signaling, this pathway promotes cell proliferation.
-
PI3K-AKT-mTOR Pathway: This pathway is essential for cell survival and growth.
-
PLCγ Pathway: This pathway is involved in cell differentiation and survival.
Belizatinib's inhibition of TRKA, TRKB, and TRKC blocks these signaling cascades, making it a potential therapeutic for NTRK fusion-positive cancers.[13][14][15]
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of Belizatinib's activity.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding affinity of an inhibitor to a purified kinase.
Materials:
-
Purified, tagged (e.g., GST or His) ALK or TRK kinase
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer
-
Test compound (Belizatinib) serially diluted in DMSO
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, non-binding surface microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Reagent Preparation: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in kinase buffer.
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution to the appropriate wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Incubation: Cover the plate and incubate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with known ALK or TRK dependency (e.g., H3122 for EML4-ALK)
-
Complete cell culture medium
-
Belizatinib stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Belizatinib (and a vehicle control) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the logarithm of Belizatinib concentration to determine the GI50 (concentration for 50% growth inhibition).[16][17][18]
Western Blot Analysis of Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the ALK and TRK signaling pathways.
Materials:
-
ALK or TRK-dependent cancer cells
-
Belizatinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-TRK, anti-TRK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of Belizatinib for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to assess the degree of pathway inhibition.[19][20][21][22]
Clinical Development and Future Outlook
Belizatinib (this compound) underwent a Phase 1 clinical trial (NCT02048488) in patients with advanced solid tumors and lymphomas.[23] The study established a recommended Phase 2 dose (RP2D) of 40 mg every 8 hours, at which the drug demonstrated a favorable safety profile.[23] Limited clinical activity was observed, with 6 out of 14 ALK inhibitor-naïve patients with ALK-positive non-small-cell lung cancer (NSCLC) experiencing partial responses.[23] However, further development of Belizatinib was discontinued due to the competitive landscape of ALK inhibitors and benefit/risk considerations.[23][24][25][26][27] Despite its discontinuation, the preclinical data, particularly its high potency against certain resistance mutations, suggest that the chemical scaffold of Belizatinib could still hold value for the development of next-generation kinase inhibitors.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Belizatinib | ALK/TRK inhibitor | Probechem Biochemicals [probechem.com]
- 6. Belizatinib | ALK | Trk receptor | TargetMol [targetmol.com]
- 7. Facebook [cancer.gov]
- 8. adooq.com [adooq.com]
- 9. Belizatinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. belizatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Entrectinib and other ALK/TRK inhibitors for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Premature discontinuation of clinical trial for reasons not related to efficacy, safety, or feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Clinical Predictors of Early Trial Discontinuation for Patients Participating in Phase I Clinical Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Reasons for Treatment Discontinuation and Their Effect on Outcomes of Immunotherapy in Southwest Finland: A Retrospective, Real-World Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
TSR-011: A Technical Guide to its ALK and TRK Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of TSR-011 (belizatinib), a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) family members. Due to the discontinuation of its clinical development, publicly available data is limited. This document synthesizes the available preclinical and early clinical information to offer a detailed understanding of its biochemical activity and cellular effects.
Introduction
This compound is an orally available small molecule inhibitor designed to target both ALK and the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1] Aberrant activation of these kinases through genetic alterations such as gene rearrangements, mutations, and amplifications is a known driver in various cancers.[2] this compound was developed to provide a therapeutic option for patients with tumors harboring these specific genetic drivers.[1]
Kinase Selectivity Profile
This compound exhibits potent inhibitory activity against both wild-type ALK and the TRK kinase family. The available data on its half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound against Target Kinases
| Kinase Target | IC50 (nM) | Notes |
| Wild-Type ALK | 0.7 | Highly potent inhibition. |
| TRKA | < 3 | Potent inhibition across the TRK family. |
| TRKB | < 3 | Potent inhibition across the TRK family. |
| TRKC | < 3 | Potent inhibition across the TRK family. |
Data compiled from publicly available preclinical information.
Table 2: Activity of this compound against ALK Resistance Mutations
| ALK Mutant | Fold Potency vs. Crizotinib | Notes |
| L1196M (Gatekeeper) | ~200x more potent | Addresses a common mechanism of acquired resistance to first-generation ALK inhibitors. |
| R1275Q | ~10x more potent | Demonstrates activity against another clinically relevant resistance mutation. |
This data highlights the potential of this compound to overcome known resistance mechanisms to other ALK inhibitors.
While a comprehensive kinome-wide selectivity panel for this compound is not publicly available, preclinical studies have suggested a high degree of selectivity for ALK and TRK kinases.
Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the downstream signaling cascades initiated by ALK and TRK kinases. These pathways are crucial for cell proliferation, survival, and differentiation.
ALK Signaling Pathway
Oncogenic ALK fusions or mutations lead to the constitutive activation of several key downstream signaling pathways, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation.
-
PI3K-AKT-mTOR Pathway: Plays a central role in promoting cell survival and growth.
-
JAK-STAT Pathway: Contributes to cell survival and proliferation.
-
PLCγ Pathway: Involved in cell growth and differentiation.
The following diagram illustrates the points of inhibition by this compound within the ALK signaling cascade.
References
- 1. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of TSR-011: A Dual ALK/TRK Inhibitor in Cancer Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TSR-011, also known as belizatinib, is a potent, orally bioavailable small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1][2] Developed by TESARO, Inc., this compound was investigated for its therapeutic potential in various cancers driven by aberrant ALK and TRK signaling.[3] Preclinical studies demonstrated its activity against wild-type ALK and clinically relevant resistance mutations, such as the crizotinib-resistant L1196M "gatekeeper" mutation.[4][5] Despite promising early-stage data, the clinical development of this compound was ultimately discontinued.[1][6] This guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo activities, and the experimental methodologies relevant to its evaluation.
Data Presentation
The publicly available quantitative data for this compound is limited. The following tables summarize the reported in vitro potency of the compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| ALK | 0.7[4][7] |
| pan-TRK (TRKA, TRKB, TRKC) | < 3[4] |
Table 2: In Vitro Activity of this compound Against Other Targets
| Target | Assay | IC50 (µM) |
| hERG | Dofetilide Displacement | 2.3 |
| hERG | Functional Patch-Clamp | 0.172 |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on standard methodologies for characterizing similar kinase inhibitors, the following protocols represent the likely approaches used.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified ALK and TRK kinases.
Methodology:
-
Reagents: Purified recombinant human ALK and TRK kinase domains, appropriate kinase buffer, ATP, and a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1).
-
Procedure:
-
A radiometric or fluorescence-based assay format is typically used.
-
The kinase, substrate, and varying concentrations of this compound (typically in a serial dilution) are incubated in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability/Anti-proliferative Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Lines: A panel of cancer cell lines with known ALK or TRK fusion status (e.g., H3122 or Karpas-299 for ALK-positive non-small cell lung cancer and anaplastic large cell lymphoma, respectively) and corresponding negative control cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, or a resazurin-based assay.
-
The absorbance or fluorescence is measured using a plate reader, and the results are expressed as a percentage of the untreated control.
-
IC50 values are determined from the resulting dose-response curves.
-
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure:
-
Human cancer cells harboring ALK or TRK fusions are implanted subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at various doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting to assess target inhibition).
-
Efficacy is typically reported as percent tumor growth inhibition (%TGI).
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the general signaling pathways inhibited by this compound.
Caption: ALK signaling pathway and inhibition by this compound.
Caption: TRK signaling pathway and inhibition by this compound.
Experimental Workflow
Caption: General preclinical drug discovery workflow.
Conclusion
This compound demonstrated potent dual inhibitory activity against ALK and TRK kinases in early preclinical studies. Its ability to inhibit the crizotinib-resistant ALK L1196M mutation highlighted its potential as a second-generation ALK inhibitor. However, the limited availability of comprehensive preclinical data in the public domain, likely due to the discontinuation of its clinical development, curtails a more in-depth analysis of its full preclinical profile. The information presented in this guide, compiled from available sources, provides a foundational understanding of the preclinical rationale for the investigation of this compound in cancer therapy.
References
- 1. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. TESARO and Virginia G. Piper Cancer Center announce first patient in clinical trial of this compound | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Belizatinib (TSR-011): A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belizatinib (TSR-011) is an orally active, potent, small-molecule dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1][2] Developed by TESARO, Inc., Belizatinib was investigated as a potential therapeutic agent for advanced solid tumors and lymphomas, particularly those harboring ALK rearrangements. Despite showing promise in preclinical studies and early clinical development, its advancement was ultimately halted. This technical guide provides a comprehensive overview of the discovery and development history of Belizatinib, summarizing the available preclinical and clinical data, outlining its mechanism of action, and detailing relevant experimental methodologies.
Discovery and Lead Optimization
While specific details regarding the initial hit identification and lead optimization process for Belizatinib have not been extensively published, its development was part of a broader effort in the field of oncology to develop next-generation ALK inhibitors. The rationale for designing a dual ALK/TRK inhibitor was likely to broaden its therapeutic potential and to overcome potential resistance mechanisms involving TRK signaling. The chemical structure of Belizatinib was optimized for oral bioavailability and potent inhibition of its target kinases.
Mechanism of Action
Belizatinib functions as an ATP-competitive inhibitor of ALK and TRK kinases.[2] By binding to the ATP-binding pocket of these receptor tyrosine kinases, it blocks their phosphorylation and subsequent activation of downstream signaling pathways.
ALK Signaling Pathway
Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. In several cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK in non-small cell lung cancer), resulting in constitutive activation of the ALK kinase domain. This aberrant signaling drives cell proliferation, survival, and metastasis through pathways such as the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. Belizatinib inhibits the kinase activity of both wild-type and mutated ALK, thereby blocking these oncogenic signals.
TRK Signaling Pathway
The Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of neurotrophin receptors that are essential for the development and function of the nervous system. Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes, which encode the TRK proteins, have been identified as oncogenic drivers in a wide range of tumors. These fusions lead to ligand-independent activation of TRK signaling, promoting tumor growth and survival. Belizatinib's inhibition of TRKA, TRKB, and TRKC provides a therapeutic strategy for cancers driven by NTRK gene fusions.
Signaling Pathway Diagrams
References
In Vitro Potency of TSR-011 (Belizatinib) Against Anaplastic Lymphoma Kinase (ALK) Mutants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various malignancies, most notably in a subset of non-small cell lung cancer (NSCLC). The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes; however, the emergence of resistance mutations poses a continuous challenge. TSR-011, also known as belizatinib, is a potent, orally available, dual inhibitor of ALK and the Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, and TRKC).[1] This technical guide provides a comprehensive overview of the in vitro potency of this compound against wild-type ALK and clinically relevant ALK mutants, details the experimental methodologies for assessing its activity, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: In Vitro Potency of this compound
| Target | IC50 (nM) | Fold Potency vs. Crizotinib | Reference |
| Wild-Type ALK | 0.7 | - | [4] |
| L1196M (Gatekeeper Mutation) | Data not available | ~200x more potent | [1][2] |
| R1275Q | Data not available | ~10x more potent | [1][2] |
| F1174L | Acquired resistance mutation | Data not available | [5] |
| G1269A | Acquired resistance mutation | Data not available | [5] |
Note: The development of this compound was discontinued, which may contribute to the limited availability of extensive public data on its activity against a broader range of ALK mutants.[1] A clinical case study identified the emergence of F1174L and G1269A mutations in a patient who progressed on belizatinib (this compound) treatment, suggesting these mutations may confer resistance.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency. The following sections outline the typical protocols for enzymatic and cell-based assays used to evaluate the in vitro activity of ALK inhibitors like this compound.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a common method to determine the direct inhibitory effect of a compound on the kinase enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant ALK kinases.
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the ALK kinase domain by an inhibitor. Inhibition of tracer binding leads to a decrease in the FRET signal.
Materials:
-
Recombinant human ALK kinase domain (wild-type and mutants)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
This compound (and other comparator inhibitors) dissolved in DMSO
-
384-well plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM.
-
Kinase/Antibody Mixture Preparation: Dilute the ALK kinase and Eu-anti-Tag antibody in kinase buffer to the desired concentration.
-
Tracer Preparation: Dilute the kinase tracer in kinase buffer. The optimal tracer concentration should be determined experimentally and is typically close to its Kd for the kinase.[6]
-
Assay Assembly: a. Add test compounds to the wells of a 384-well plate. b. Add the kinase/antibody mixture to all wells. c. Initiate the binding reaction by adding the tracer solution to all wells.
-
Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (tracer acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation/Viability Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on ALK signaling for their growth and survival.
Objective: To determine the IC50 of this compound in ALK-dependent cancer cell lines (e.g., H3122, Karpas-299) harboring wild-type or mutant ALK.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
ALK-positive cancer cell lines (e.g., H3122, SU-DHL-1) and ALK-negative control cell lines (e.g., A549, H460)
-
Complete cell culture medium
-
This compound (and other comparator inhibitors) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., another known ALK inhibitor).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
ALK Signaling Pathway
The following diagram illustrates the major downstream signaling pathways activated by ALK. This compound inhibits the initial phosphorylation of ALK, thereby blocking these downstream signals.
Caption: ALK Signaling Pathways and the inhibitory action of this compound.
Experimental Workflow for In Vitro Potency Assessment
This diagram outlines the general workflow for determining the in vitro potency of a kinase inhibitor like this compound.
Caption: Workflow for determining the in vitro potency of this compound.
Logical Relationship of this compound Activity Against ALK Variants
This diagram illustrates the known activity of this compound against different forms of ALK.
Caption: Known and inferred activity of this compound against ALK variants.
References
- 1. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Profile Response Detail [ckb.genomenon.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dual Inhibition of ALK and TRK by TSR-011: A Strategic Approach in Oncology
Waltham, MA - TSR-011, also known as belizatinib, is a potent, orally available small molecule inhibitor designed to simultaneously target Anaplastic Lymphoma Kinase (ALK) and the Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, and TRKC).[1][2] The rationale for this dual inhibitory approach is rooted in the overlapping and distinct roles of these kinase signaling pathways in various cancers, the potential for co-expression of these oncogenic drivers, and a strategy to overcome resistance mechanisms. Although the clinical development of this compound was discontinued due to a competitive landscape and limited clinical activity, the scientific premise for its dual-inhibition strategy remains a valuable case study for drug development professionals.[3]
Biochemical Potency and Selectivity
This compound demonstrated high affinity for its intended targets in preclinical studies. In biochemical assays, it potently inhibited wild-type ALK with a half-maximal inhibitory concentration (IC50) of 0.7 nM. Its activity against the TRK family was also in the low nanomolar range, with IC50 values of less than 3 nM for TRKA, TRKB, and TRKC.[4] Notably, this compound was also active against known resistance mutations in ALK, such as the L1196M "gatekeeper" mutation.[5]
| Target | IC50 (nM) |
| ALK (wild-type) | 0.7 |
| TRKA | < 3 |
| TRKB | < 3 |
| TRKC | < 3 |
Table 1: Biochemical Potency of this compound
Rationale for Dual ALK/TRK Inhibition
The strategy of concurrently targeting ALK and TRK with a single agent is based on several key considerations in oncology:
-
Overlapping Downstream Pathways: Both ALK and TRK are receptor tyrosine kinases that, upon activation by genetic rearrangements (fusions) or mutations, can drive tumor growth and survival through shared downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. A dual inhibitor can therefore cast a wider net to shut down these critical pro-cancer signals.
-
Addressing a Broader Patient Population: While ALK fusions are established oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies, TRK fusions are found across a wide range of tumor types, albeit at low frequencies.[6][7] A dual inhibitor has the potential to be effective in patient populations with either ALK or TRK alterations.
-
Overcoming Resistance: Acquired resistance to single-target kinase inhibitors is a major clinical challenge.[8] In some cases, resistance to an ALK inhibitor can be mediated by the activation of bypass signaling pathways. While direct cross-activation between ALK and TRK pathways as a primary resistance mechanism is not extensively documented, targeting both could preemptively address potential signaling redundancy or crosstalk that might contribute to drug resistance.
-
Co-occurrence of Genetic Alterations: Although generally considered mutually exclusive, there are rare instances of tumors harboring co-occurring ALK and TRK alterations.[9] In such cases, a dual inhibitor like this compound would be a rational therapeutic choice.
Experimental Protocols
Biochemical Kinase Assays
The inhibitory activity of this compound was determined using standard biochemical kinase assays. A typical protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human ALK, TRKA, TRKB, and TRKC kinase domains are expressed and purified. A generic or specific peptide substrate for each kinase is synthesized.
-
Assay Reaction: The kinase, substrate, and ATP are combined in a reaction buffer. This compound at various concentrations is added to the reaction mixture.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This is often done using methods like radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP) or non-radiometric methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure ATP consumption.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Assays
To assess the activity of this compound in a cellular context, assays using cancer cell lines with known ALK or TRK fusions are employed. A common protocol is as follows:
-
Cell Culture: Cancer cell lines harboring specific ALK or TRK fusions (e.g., H3122 for EML4-ALK) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound for a defined period (e.g., 72 hours).
-
Viability/Proliferation Assessment: The effect of the compound on cell viability or proliferation is measured using assays such as those based on the reduction of tetrazolium salts (e.g., MTT, MTS) or the quantification of ATP (e.g., CellTiter-Glo).
-
EC50 Determination: The effective concentration of this compound that causes a 50% reduction in cell viability (EC50) is determined from the dose-response curve.
In Vivo Efficacy Studies
The anti-tumor activity of this compound was evaluated in preclinical animal models. These studies typically involve:
-
Xenograft Model Establishment: Human cancer cell lines with ALK or TRK fusions are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Compound Administration: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses and schedules.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored as indicators of toxicity.
-
Efficacy Evaluation: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Visualizing the Rationale and Processes
Caption: Dual inhibition of ALK and TRK by this compound blocks common downstream signaling pathways.
Caption: Workflow for the preclinical evaluation of this compound.
References
- 1. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Entrectinib and other ALK/TRK inhibitors for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concomitant mutation status of ALK-rearranged non-small cell lung cancers and its prognostic impact on patients treated with crizotinib - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
TSR-011: A Preclinical and Early Clinical Assessment of a Dual ALK/TRK Inhibitor in Crizotinib-Resistant NSCLC
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TSR-011, also known as belizatinib, emerged as a potent, orally active dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK).[1] Developed to address the challenge of acquired resistance to first-generation ALK inhibitors like crizotinib in non-small cell lung cancer (NSCLC), this compound demonstrated significant preclinical activity against both wild-type ALK and key resistance mutations. This technical guide provides a comprehensive overview of the available preclinical and early clinical data on this compound, with a focus on its activity in crizotinib-resistant NSCLC. The information is presented to offer researchers and drug development professionals a detailed understanding of its mechanism of action, potency, and clinical potential, despite the eventual discontinuation of its development.
Introduction
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are critical oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[1] While the first-generation ALK inhibitor, crizotinib, demonstrated significant efficacy, the majority of patients eventually develop resistance, often within a year of treatment.[2] A primary mechanism of acquired resistance is the emergence of secondary mutations in the ALK kinase domain, with the L1196M "gatekeeper" mutation being a common culprit.[3] This clinical challenge spurred the development of next-generation ALK inhibitors with activity against these resistant variants.
This compound was designed as a potent, next-generation, dual inhibitor of ALK and the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1][4] Its preclinical profile showed promise in overcoming crizotinib resistance, leading to its evaluation in a Phase 1 clinical trial.[5][6] Although further development was halted due to the competitive landscape and benefit/risk considerations, the data generated for this compound provides valuable insights into the strategies for targeting resistant NSCLC.[1][6]
Preclinical Activity of this compound
Biochemical Potency
This compound exhibited potent inhibitory activity against wild-type ALK in biochemical assays. In preclinical studies, it was also shown to be highly effective against the crizotinib-resistant L1196M ALK gatekeeper mutation and the R1275Q mutation.
| Target | IC50 (nM) | Fold Potency vs. Crizotinib (L1196M) | Reference |
| Wild-type ALK | 0.7 | N/A | [4] |
| ALK L1196M | Data not available | ~200x | [1] |
| ALK R1275Q | Data not available | ~10x | [1] |
Cellular Activity
In cellular models, this compound demonstrated potent, nanomolar activity in ALK-dependent cancer cell lines.[1] This activity extended to models harboring crizotinib-resistant mutations, indicating its potential to overcome clinically relevant resistance mechanisms.
In Vivo Efficacy
Preclinical studies in mouse models demonstrated that this compound exerted sustained and potent inhibition of ALK-dependent tumor growth.[1][4] These in vivo experiments provided the foundational evidence for its potential as a therapeutic agent in ALK-driven cancers.
Clinical Evaluation of this compound in NSCLC
This compound was evaluated in a Phase 1, open-label, dose-escalation clinical trial (NCT02048488) in patients with advanced solid tumors, including those with ALK-positive cancers.[5][6]
Study Design and Patient Population
The Phase 1/2a study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound. The trial included patients with ALK-positive tumors, some of whom had previously been treated with and developed resistance to crizotinib.[5]
Pharmacokinetics and Recommended Phase 2 Dose
The study established a recommended Phase 2 dose (RP2D) of 40 mg administered every 8 hours (Q8h).[6] This dosing schedule was determined to have a favorable safety profile and maintain plasma concentrations above the IC50 for ALK inhibition.[5]
Clinical Activity in Crizotinib-Resistant NSCLC
Early clinical data from the Phase 1 trial showed promising activity in patients with ALK-positive NSCLC, including those with crizotinib resistance.
| Patient Population | Number of Patients | Clinical Outcome | Reference |
| ALK+ NSCLC (all) | 5 | 3 Partial Responses | [5] |
| Crizotinib-resistant ALK+ NSCLC | 3 of the 5 | Included in the 3 Partial Responses | [5] |
Signaling Pathways and Experimental Workflows
ALK Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical ALK signaling pathway and the point of inhibition by this compound. Constitutive activation of the ALK fusion protein (e.g., EML4-ALK) drives downstream signaling through pathways such as RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT, promoting cell proliferation and survival. This compound, by binding to the ATP pocket of the ALK kinase domain, blocks its autophosphorylation and subsequent activation of these oncogenic pathways.
Caption: ALK signaling pathway and this compound's mechanism of action.
Generalized Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 value of an inhibitor like this compound.
Caption: Generalized workflow for an in vitro kinase assay.
Generalized Experimental Workflow for Cell Viability Assay
This diagram illustrates a common workflow for assessing the effect of this compound on the viability of NSCLC cells.
Caption: Generalized workflow for a cell viability assay.
Experimental Protocols
Detailed, specific experimental protocols for the preclinical evaluation of this compound are not publicly available due to the discontinuation of its development. However, based on standard methodologies in the field, the following generalized protocols are provided as a reference for the types of assays that would have been conducted.
In Vitro Kinase Assay (Generalized Protocol)
-
Reagents and Materials : Recombinant human ALK kinase domain (wild-type and mutant forms), kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, a suitable substrate (e.g., a synthetic peptide), this compound, and a detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
Procedure :
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
In a 384-well plate, add the ALK enzyme and the this compound dilutions.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis : The signal is converted to percent inhibition relative to controls. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (Generalized Protocol)
-
Cell Lines : Crizotinib-sensitive and -resistant NSCLC cell lines harboring ALK rearrangements (e.g., H3122 and its crizotinib-resistant derivatives).
-
Reagents and Materials : Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics, this compound, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure :
-
Culture cells to logarithmic growth phase.
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis : The results are expressed as a percentage of viable cells compared to the vehicle-treated control. The IC50 is calculated by non-linear regression analysis of the dose-response curve.
In Vivo Tumor Xenograft Model (Generalized Protocol)
-
Animal Model : Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Model : Subcutaneous implantation of crizotinib-resistant ALK-positive NSCLC cells or patient-derived xenografts (PDXs).
-
Procedure :
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at the determined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
-
Data Analysis : Tumor growth inhibition (TGI) is calculated at the end of the study. The tolerability of the treatment is assessed by monitoring body weight changes and clinical signs.
Conclusion
This compound was a promising next-generation dual ALK/TRK inhibitor with potent preclinical activity against wild-type ALK and, notably, the crizotinib-resistant L1196M and R1275Q mutations. Early clinical data from the Phase 1 trial demonstrated preliminary efficacy in crizotinib-resistant ALK-positive NSCLC patients. Although the clinical development of this compound was discontinued, the available data contribute to the broader understanding of targeting resistance mechanisms in ALK-rearranged NSCLC. The information presented in this technical guide serves as a valuable resource for researchers and drug developers in the ongoing effort to design and develop more effective therapies for this patient population.
References
- 1. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Systemic Review of Resistance Mechanisms and Ongoing Clinical Trials in ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 3. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ascopubs.org [ascopubs.org]
- 6. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Discontinuation of TSR-011 Clinical Trials: A Technical Analysis
Waltham, MA - The clinical development of TSR-011, a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK), was discontinued following a Phase I/IIa clinical trial. The primary reasons cited for this decision were the increasingly competitive landscape of ALK inhibitors and a careful consideration of the benefit/risk profile of the compound.[1][2] While this compound demonstrated a manageable safety profile and showed some anti-tumor activity, its overall clinical efficacy was considered limited in the context of other available and emerging therapies.[1][2]
This in-depth guide provides a technical overview of the available data from the this compound clinical trials, including a summary of its efficacy and safety, a detailed look at the experimental protocols, and a visualization of its mechanism of action.
Core Reasons for Discontinuation
The decision to halt the development of this compound was multifactorial, stemming from a strategic assessment of its potential place in the therapeutic landscape. The key drivers for discontinuation were:
-
Competitive Landscape: The field of ALK inhibitors for non-small cell lung cancer (NSCLC) and other malignancies has seen rapid advancements with the approval and development of several highly effective agents. This created a high bar for new entrants, requiring a significantly improved efficacy or safety profile to gain a foothold.
-
Limited Clinical Activity: While this compound did demonstrate anti-tumor activity, the observed efficacy was not deemed sufficiently compelling to warrant further development in the competitive environment.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase I/IIa clinical trial of this compound (NCT02048488).
Table 1: Efficacy of this compound in ALK Inhibitor-Naïve NSCLC Patients (n=14)
| Efficacy Endpoint | Result |
| Objective Response Rate | |
| Partial Response | 6 (42.9%) |
| Disease Control Rate | |
| Stable Disease | 8 (57.1%) |
| Overall Response | 14 (100%) |
Data sourced from the British Journal of Cancer publication on the this compound Phase I/IIa trial.[1]
Table 2: Most Common Grade 3-4 Treatment-Emergent Adverse Events (TEAEs) at the Recommended Phase 2 Dose (40 mg Q8h)
| Adverse Event | Percentage of Patients |
| Grade 3-4 TEAEs | 3.2% - 6.5% |
Specific Grade 3-4 TEAEs were not detailed in the provided abstract but the overall percentage was reported.[1]
Experimental Protocols
Study Design
The clinical investigation of this compound was a Phase I/IIa, open-label, dose-escalation, and cohort expansion trial (NCT02048488).[1][3] The study enrolled patients with advanced solid tumors and lymphomas.[3]
Patient Selection
-
Phase 1 (Dose Escalation): Patients with histologically or cytologically confirmed advanced or metastatic solid tumors or lymphomas who were refractory to standard therapy or for whom no standard therapy was available.
-
Phase 2 (Cohort Expansion): Patients with a documented ALK or TRK gene rearrangement.
-
Key Inclusion Criteria:
-
Age ≥ 18 years.
-
ECOG performance status of 0-2.
-
Adequate organ function.
-
-
Key Exclusion Criteria:
-
Symptomatic central nervous system (CNS) metastases.
-
Significant cardiovascular disease.
-
Prior treatment with an ALK inhibitor (in some cohorts).
-
ALK/TRK Status Determination
The presence of ALK or TRK gene fusions was a key inclusion criterion for the expansion cohorts. While the specific assays are not exhaustively detailed in the provided search results, standard methods for detecting these alterations in clinical trials include:
-
Fluorescence In Situ Hybridization (FISH): Utilizes fluorescent probes to detect chromosomal rearrangements.
-
Immunohistochemistry (IHC): Detects the overexpression of the ALK or TRK protein.
-
Next-Generation Sequencing (NGS): Can identify a wide range of gene fusions and other mutations from a tumor sample. RNA-based NGS is often preferred for detecting fusion events.
Pharmacokinetic Analysis
Blood samples were collected at various time points to determine the pharmacokinetic profile of this compound. The specific analytical method used was electrospray ionization in positive ion mode with multiple reaction monitoring transitions to quantify this compound and its internal standard.[2]
Safety Assessment
Safety and tolerability were the primary objectives of the Phase I part of the study.[1] Assessments included:
-
Monitoring and grading of adverse events (AEs) according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
Regular physical examinations.
-
Vital sign measurements.
-
Electrocardiograms (ECGs).
-
Laboratory tests (hematology, chemistry, and urinalysis).
Visualizations
Signaling Pathway of this compound
Caption: Dual inhibitory mechanism of this compound on ALK and TRK signaling pathways.
Experimental Workflow of the this compound Phase I/IIa Trial
Caption: Workflow of the this compound Phase I/IIa clinical trial.
References
- 1. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for TSR-011 In Vitro Kinase Activity Assay
These application notes provide a detailed protocol for determining the in vitro kinase inhibitory activity of TSR-011 (Belizatinib), a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) family members.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor screening and characterization.
Introduction
This compound is an orally available, next-generation dual inhibitor targeting both ALK and the TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][4] Dysregulation of these kinases through genetic rearrangements, mutations, or amplification is a known oncogenic driver in various cancers, including non-small-cell lung cancer (NSCLC) and a range of other solid tumors.[4][5] this compound has demonstrated potent inhibition of wild-type ALK and is also active against mutations that confer resistance to earlier generation ALK inhibitors.[4][6] In preclinical studies, this compound has shown significant anti-tumor activity in ALK-dependent models.[2][4]
This protocol outlines a fluorescence-based in vitro kinase assay, a common and robust method for quantifying the inhibitory potential of compounds like this compound against their target kinases. The assay measures the phosphorylation of a specific substrate by the kinase, and the reduction in this activity in the presence of the inhibitor is used to determine its potency, typically expressed as an IC50 value.
Data Presentation
The inhibitory activity of this compound against its primary targets has been determined in various in vitro kinase assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Kinase | IC50 (nM) |
| ALK (wild-type) | 0.7 |
| pan-TRK (TrkA, TrkB, TrkC) | < 3 |
Note: These values are derived from published preclinical data and may vary depending on the specific assay conditions.[2][6][7]
Experimental Protocol: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against ALK or TRK kinases using a fluorescence-based assay format. Specific concentrations of kinase, substrate, and ATP should be optimized for each specific kinase and substrate pair to ensure the assay is run under initial velocity conditions.
Materials and Reagents
-
Kinase: Recombinant human ALK or TRK (TrkA, TrkB, or TrkC) kinase domain.
-
Substrate: A suitable peptide or protein substrate for the specific kinase (e.g., a poly-Glu-Tyr peptide).
-
This compound (Belizatinib): Prepare a stock solution in 100% DMSO.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Detection Reagent: A fluorescence-based kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™ Eu Kinase Binding Assay).
-
Assay Plates: 384-well, low-volume, white or black plates (depending on the detection method).
-
Plate Reader: A microplate reader capable of detecting the fluorescence signal.
-
DMSO: Dimethyl sulfoxide.
Assay Procedure
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration would be 1 mM, followed by 1:3 or 1:5 serial dilutions.
-
For the final assay, dilute the compound dilutions in kinase assay buffer to the desired starting concentration. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction Setup:
-
Add the kinase solution to each well of the 384-well plate.
-
Add the serially diluted this compound or control (DMSO vehicle) to the appropriate wells.
-
Incubate the kinase and inhibitor together for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the substrate and ATP in kinase assay buffer.
-
Add the substrate/ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the kinase reaction by adding the detection reagent as per the manufacturer's instructions. This reagent typically chelates the remaining ATP or detects the product of the kinase reaction (ADP).
-
Incubate the plate for the recommended time to allow the detection signal to stabilize.
-
Read the fluorescence signal on a compatible plate reader.
-
Data Analysis
-
Calculate Percentage of Inhibition:
-
The percentage of inhibition for each this compound concentration is calculated using the following formula:
-
Signal_Inhibitor is the signal from wells containing this compound.
-
Signal_NoInhibitor is the signal from wells with DMSO vehicle control (representing 0% inhibition).
-
Signal_Background is the signal from wells with no kinase (representing 100% inhibition).
-
-
Determine IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Visualizations
Signaling Pathway of ALK and TRK
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ALK/TRK Inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 4. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Utilizing TSR-011 (Anlotinib) in Xenograft Mouse Models of Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
TSR-011, also known as Anlotinib, is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI) with broad-spectrum anti-tumor activity.[1][2] It has demonstrated significant efficacy in the treatment of advanced non-small cell lung cancer (NSCLC).[2][3][4] Anlotinib's mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis, growth, and metastasis.[1][5] This document provides detailed application notes and protocols for the use of this compound (Anlotinib) in preclinical xenograft mouse models of NSCLC, intended to guide researchers in evaluating its therapeutic potential.
Anaplastic lymphoma kinase (ALK) gene rearrangements are known oncogenic drivers in a subset of NSCLC.[6][7] While initial ALK inhibitors show efficacy, resistance often develops.[8] this compound was developed as a dual inhibitor of ALK and tropomyosin-related kinase (TRK).[6][7] However, its clinical development was discontinued.[6] Anlotinib, with a broader target profile, has been successfully developed and approved for advanced NSCLC in several countries.[2][9][10]
Mechanism of Action
Anlotinib exerts its anti-tumor effects by targeting several key signaling pathways involved in cancer progression:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Anlotinib potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, which are central to tumor angiogenesis. By blocking these receptors, it disrupts the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to the tumor.[1][3]
-
Fibroblast Growth Factor Receptors (FGFRs): It targets FGFR1, FGFR2, and FGFR3, which are involved in tumor cell proliferation, survival, and resistance mechanisms.[1][11]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Anlotinib inhibits PDGFR-α and PDGFR-β, which play a role in tumor stromal support and angiogenesis.[1][5]
-
c-Kit: Inhibition of the c-Kit receptor disrupts downstream signaling pathways that promote cell proliferation and survival.[5][12]
-
Downstream Signaling: Anlotinib has been shown to suppress downstream signaling pathways such as PI3K/AKT and RAS/MAPK, further contributing to its anti-proliferative effects.[13]
Signaling Pathway
Caption: Mechanism of action of this compound (Anlotinib).
Quantitative Data from Preclinical Studies
| Parameter | Cell Line | Mouse Strain | Anlotinib Dose | Route | Results | Reference |
| Tumor Growth Inhibition | H446 (SCLC) | Xenograft | Not specified | Not specified | Significant decrease in tumor volumes in combination with 5-FU. | [9] |
| Tumor Growth Inhibition | CT26 (CRC) | Xenograft | Not specified | Not specified | Effectively inhibited tumor growth. | [14] |
| Survival | CT26 (CRC) | Xenograft | Not specified | Not specified | Prolonged survival time. | [14] |
| Microvessel Density (CD31) | CT26 (CRC) | Xenograft | Not specified | Not specified | Downregulated CD31 expression. | [14] |
| Cell Proliferation (Ki-67) | CT26 (CRC) | Xenograft | Not specified | Not specified | Downregulated Ki-67 expression. | [14] |
Experimental Protocols
NSCLC Xenograft Mouse Model Establishment
This protocol outlines the subcutaneous implantation of NSCLC cells to establish a xenograft model.
Materials:
-
NSCLC cell line (e.g., A549, H1975, or patient-derived xenograft cells)
-
Culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel Basement Membrane Matrix
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Insulin syringes with 25G needle
-
Anesthesia machine
-
Digital caliper
Procedure:
-
Cell Culture: Culture NSCLC cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash cells with PBS, detach them using trypsin-EDTA, and neutralize with culture medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in a known volume of PBS, and count the cells using a hemocytometer.
-
Cell Suspension Preparation: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL. Keep the suspension on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave the hair on the dorsal flank.
-
Implantation: Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells).
-
Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor the health and body weight of the mice regularly.
This compound (Anlotinib) Administration and Efficacy Evaluation
This protocol describes the administration of Anlotinib and the monitoring of its anti-tumor effects.
Materials:
-
This compound (Anlotinib)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Digital caliper
-
Balance for weighing mice
Procedure:
-
Randomization: Once tumors reach the desired size, randomize the mice into control and treatment groups.
-
Drug Preparation: Prepare the Anlotinib solution in the appropriate vehicle at the desired concentration. A typical dose for oral administration is 12 mg/kg/day.[4]
-
Administration: Administer Anlotinib or the vehicle control to the respective groups via oral gavage daily. The typical treatment cycle is two weeks of treatment followed by a one-week break.[4]
-
Tumor Measurement: Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight Monitoring: Record the body weight of each mouse every 2-3 days to assess toxicity.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach the maximum allowed size as per institutional guidelines.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers, or Western blot for signaling pathway analysis).
Experimental Workflow
Caption: Experimental workflow for NSCLC xenograft studies.
Conclusion
This compound (Anlotinib) is a potent multi-target TKI with significant anti-tumor activity in NSCLC. The provided protocols for xenograft model establishment and drug efficacy evaluation offer a framework for preclinical investigation. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of Anlotinib in NSCLC and other solid tumors.
References
- 1. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment [mdpi.com]
- 4. Efficacy and Safety of Anlotinib in Advanced Non-Small Cell Lung Cancer: A Real-World Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Anlotinib Dihydrochloride? [synapse.patsnap.com]
- 6. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Synergistic Antitumor Effects of Anlotinib Combined with Oral 5-Fluorouracil/S-1 via Inhibiting Src/AKT Signaling Pathway in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of anlotinib in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma [frontiersin.org]
- 14. Anlotinib Suppresses Colorectal Cancer Proliferation and Angiogenesis via Inhibition of AKT/ERK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TSR-011 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TSR-011, also known as Belizatinib, is a potent, orally available small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRK) A, B, and C.[1] Dysregulation of these receptor tyrosine kinases through mutations, amplifications, or chromosomal rearrangements is a known driver in various cancers, including non-small cell lung cancer (NSCLC), neuroblastoma, and anaplastic large cell lymphoma.[2] this compound has demonstrated the ability to disrupt ALK- and TRK-mediated signaling pathways, leading to the inhibition of tumor cell growth.[3][4] These application notes provide detailed information on the solubility of this compound and protocols for its use in fundamental in vitro experiments to assess its efficacy and mechanism of action.
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL | High solubility reported by multiple suppliers. |
| Ethanol | Soluble | |
| Water | Insoluble | |
| Cell Culture Media | Low | Direct dissolution in aqueous media is challenging. It is recommended to first prepare a concentrated stock in DMSO. |
In Vitro Efficacy of this compound
| Assay Type | Cell Line | Target | IC₅₀ | Reference |
| Kinase Assay | Recombinant | Wild-type ALK | 0.7 nM | [1] |
| Kinase Assay | Recombinant | TRKA, TRKB, TRKC | < 3 nM | [5] |
Signaling Pathways
The primary targets of this compound are the ALK and TRK receptor tyrosine kinases. Upon activation by their respective ligands or due to oncogenic fusions, these receptors autophosphorylate and trigger a cascade of downstream signaling events that promote cell proliferation, survival, and differentiation. This compound inhibits this initial phosphorylation step, thereby blocking these downstream pathways.
ALK Signaling Pathway Inhibition by this compound
Caption: Inhibition of ALK signaling by this compound.
TRK Signaling Pathway Inhibition by this compound
References
Application Note: Detecting p-ALK Inhibition by TSR-011 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK) or mutations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[1] This aberrant ALK activity triggers downstream signaling cascades, primarily the PI3K/AKT, RAS/ERK, and JAK/STAT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[2][3] Consequently, ALK has emerged as a key therapeutic target.
TSR-011, also known as belizatinib, is a powerful, orally available inhibitor of both ALK and Tropomyosin Receptor Kinase (TRK) family members.[4][5] It acts by binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways. This application note provides a comprehensive protocol for the detection and semi-quantification of phosphorylated ALK (p-ALK) in the ALK-positive human lung adenocarcinoma cell line, H3122, following treatment with this compound, using the Western blot technique.
ALK Signaling Pathway and this compound Inhibition
The following diagram illustrates the central role of ALK in activating key oncogenic signaling pathways and the mechanism of inhibition by this compound.
Experimental Protocol
This protocol details the steps for treating H3122 cells with this compound and subsequently analyzing the phosphorylation status of ALK by Western blot.
Materials and Reagents
-
Cell Line: H3122 (human NSCLC cell line with EML4-ALK fusion)
-
This compound (Belizatinib): Appropriate vendor
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: Bicinchoninic acid (BCA) protein assay kit
-
Primary Antibodies:
-
Rabbit anti-phospho-ALK (Tyr1604) polyclonal antibody
-
Rabbit anti-ALK monoclonal antibody
-
-
Secondary Antibody: Goat anti-rabbit IgG, HRP-linked antibody
-
Western Blotting Reagents: SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (5% BSA in TBST), wash buffer (TBST), ECL chemiluminescence detection reagent
Experimental Workflow
Step-by-Step Method
-
Cell Culture and Treatment:
-
Culture H3122 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 3 hours.[3][6] Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
For phosphorylated ALK, use anti-phospho-ALK (Tyr1604) antibody at a 1:1000 dilution in 5% BSA/TBST.
-
For total ALK, use anti-ALK antibody at a 1:1000 dilution in 5% non-fat dry milk/TBST.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated goat anti-rabbit IgG secondary antibody at a 1:2000 dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL chemiluminescence detection reagent according to the manufacturer's protocol.
-
Capture the signal using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands using appropriate software.
-
To quantify the inhibition, calculate the ratio of the p-ALK signal to the total ALK signal for each treatment condition.
-
Data Presentation
The quantitative data from the densitometry analysis should be presented in a table to clearly demonstrate the dose-dependent effect of this compound on ALK phosphorylation.
| This compound Concentration (nM) | p-ALK/Total ALK Ratio (Normalized to Vehicle) | % Inhibition of p-ALK |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | User-defined value | User-defined value |
| 50 | User-defined value | User-defined value |
| 100 | User-defined value | User-defined value |
| 500 | User-defined value | User-defined value |
Note: The values in this table are placeholders. Users should input their own experimental data.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient transfer | Confirm transfer with Ponceau S staining. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. |
| Protein degradation | Ensure fresh protease and phosphatase inhibitors are used. |
References
- 1. Anaplastic lymphoma kinase (ALK) inhibitor response in neuroblastoma is highly correlated with ALK mutation status, ALK mRNA and protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunohistochemical Detection of TRK Expression in Tissues for Preclinical and Clinical Research Related to TSR-011
Introduction
Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes (NTRK1, NTRK2, NTRK3), are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2][3] Dysregulation of TRK signaling, often through gene fusions, is an oncogenic driver in a wide range of adult and pediatric solid tumors. TSR-011 (belizatinib) is an orally available, potent inhibitor of both anaplastic lymphoma kinase (ALK) and the TRK family of receptors (TRKA, TRKB, and TRKC).[4][5][6] The development of this compound was based on its potential to disrupt the signaling pathways mediated by these kinases, thereby impeding tumor cell growth in cancers harboring ALK or TRK alterations.[4][6]
Immunohistochemistry (IHC) is a widely utilized and effective method for screening for the presence of TRK proteins in formalin-fixed, paraffin-embedded (FFPE) tissue samples.[7][8][9] This application note provides a detailed protocol for the detection of TRK protein expression using a validated pan-TRK antibody, which can be instrumental in identifying tumors that may be responsive to TRK-targeted therapies like this compound.
TRK Signaling Pathway
Upon binding of neurotrophins, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades.[1][10] The principal pathways activated include the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell survival, proliferation, and differentiation.[1][2][10] In cancers with NTRK fusions, the resulting chimeric proteins lead to ligand-independent, constitutive activation of these pathways, driving tumorigenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 3. Trk Receptors: Roles in Neuronal Signal Transduction* | Annual Reviews [annualreviews.org]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncology.labcorp.com [oncology.labcorp.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TSR-011 Insolubility in Cell Culture Media
This technical support center provides guidance to researchers, scientists, and drug development professionals who are experiencing issues with the solubility of TSR-011 in cell culture media. The following information is intended to help troubleshoot and resolve common precipitation and insolubility problems encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, which was dissolved in DMSO, precipitated immediately after I added it to my cell culture medium. What is happening?
A: This is a common phenomenon known as compound "crashing out" or precipitation upon solvent shifting. This compound, like many small molecule inhibitors, is likely highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) but has very low aqueous solubility. When the concentrated DMSO stock is introduced into the aqueous environment of the cell culture medium, the compound's solubility limit is exceeded, leading to precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: For most in vitro cell-based assays, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is crucial to use anhydrous, cell culture-grade DMSO to minimize potential cytotoxicity and maintain the integrity of the compound. A stock solution can be stored at -20°C or -80°C for long-term stability[1].
Q3: How can I avoid precipitation when diluting my this compound DMSO stock into the cell culture medium?
A: To prevent precipitation, it is critical to ensure that the final concentration of DMSO in the cell culture medium is kept as low as possible, typically below 0.5% and ideally below 0.1%, to avoid solvent-induced cytotoxicity[2]. Additionally, a serial dilution approach is recommended. Instead of adding the highly concentrated stock solution directly to the full volume of your medium, first, create an intermediate dilution in a smaller volume of medium. This intermediate dilution can then be added to the final culture volume. It is also beneficial to gently agitate the medium while adding the compound to facilitate rapid and even dispersion.
Q4: Does the type of cell culture medium affect the solubility of this compound?
A: Yes, the composition of the cell culture medium can influence the solubility of small molecules. Factors such as pH, protein content (especially fetal bovine serum, FBS), and the presence of other additives can affect how well a compound stays in solution. If you are observing precipitation, you might consider preparing the final working concentration of this compound in a serum-free medium first and then adding serum, or vice-versa, to see if the order of addition makes a difference.
Q5: Could the pH of my culture medium be contributing to the insolubility of this compound?
Troubleshooting Guide: Step-by-Step Resolution of this compound Insolubility
If you are encountering precipitation of this compound in your cell culture experiments, follow this step-by-step guide to identify and resolve the issue.
Step 1: Verify Your Stock Solution
-
Question: Is your this compound stock solution fully dissolved?
-
Action: Visually inspect your DMSO stock solution for any undissolved particles or crystals. If necessary, gently warm the vial to 37°C for a few minutes and vortex to ensure complete dissolution.
Step 2: Review Your Dilution Protocol
-
Question: Are you adding a high concentration of this compound from a DMSO stock directly into a large volume of aqueous medium?
-
Action: Revise your dilution method. Use a serial dilution approach. For example, prepare a 10X or 100X intermediate dilution of your this compound in a small volume of pre-warmed cell culture medium. Mix thoroughly and then add this intermediate dilution to your final culture volume.
Step 3: Control the Final DMSO Concentration
-
Question: Is the final concentration of DMSO in your culture medium too high?
-
Action: Calculate the final percentage of DMSO in your experiment. This should ideally be below 0.1% and must not exceed 0.5% to avoid artifacts from the solvent. If the concentration is too high, you will need to prepare a more concentrated primary stock solution, if possible, or adjust your dilution scheme.
Step 4: Assess the Impact of Serum
-
Question: Does the presence of serum in your medium affect the precipitation?
-
Action: Prepare two sets of dilutions: one in serum-free medium and one in your complete, serum-containing medium. Observe if there is a difference in precipitation. Some compounds can bind to serum proteins, which can either enhance or reduce their solubility.
Step 5: Consider the Final Concentration of this compound
-
Question: Is the final working concentration of this compound you are trying to achieve simply too high for its aqueous solubility limit?
-
Action: Research the effective concentration range for this compound in similar cell lines or assays. It is possible that your target concentration exceeds its solubility in cell culture medium. Try a dose-response experiment starting with a lower, more soluble concentration.
Data Presentation
The following table provides hypothetical solubility data for this compound in common laboratory solvents and media to serve as a reference for experimental design. Please note that these are example values and empirical testing is recommended.
| Solvent/Medium | Estimated Maximum Soluble Concentration | Notes |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) | Recommended for primary stock solution. |
| Ethanol | ~5 mg/mL | Lower solubility than DMSO. Not recommended for high-concentration stocks. |
| PBS (pH 7.2) | < 10 µg/mL (< 20 µM) | Low aqueous solubility. |
| DMEM + 10% FBS | ~15-25 µg/mL (~30-50 µM) | Serum may slightly enhance solubility. |
| RPMI-1640 + 10% FBS | ~15-25 µg/mL (~30-50 µM) | Similar to DMEM, minor variations possible. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous cell culture-grade DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound to be obtained from the supplier). For example, for 1 mL of a 10 mM solution of a compound with MW = 500 g/mol , you would need 5 mg of the compound.
-
Procedure: a. Weigh the calculated amount of this compound powder into a sterile microcentrifuge tube. b. Add the corresponding volume of anhydrous DMSO. c. Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution. d. Visually confirm that no particulates are present. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed complete cell culture medium (e.g., DMEM + 10% FBS), sterile conical tubes.
-
Procedure (for a final volume of 10 mL): a. Intermediate Dilution (100X): In a sterile tube, add 99 µL of pre-warmed cell culture medium. Add 1 µL of the 10 mM this compound stock solution to this medium. This creates a 100 µM intermediate solution. Mix thoroughly by gentle pipetting or brief vortexing. The DMSO concentration at this stage is 1%. b. Final Dilution (10X): In a separate sterile tube containing 9 mL of pre-warmed cell culture medium, add 1 mL of the 100 µM intermediate solution. c. Mix the final solution by inverting the tube several times. This yields a 10 µM working solution of this compound. The final DMSO concentration is 0.1%. d. Use this working solution to treat your cells immediately.
Visualizations
A troubleshooting workflow for addressing this compound precipitation.
Factors influencing the solubility of this compound in cell culture media.
References
Technical Support Center: Optimizing TSR-011 Concentration for In Vitro Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of TSR-011 in in vitro kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound, also known as Belizatinib, is an orally available, potent dual inhibitor of the Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases.[1][2] Its primary targets include ALK, TRKA, TRKB, and TRKC.[1][2] ALK and TRK kinases are crucial in cell signaling pathways that regulate cell growth, differentiation, and survival, and their dysregulation is implicated in various cancers.
Q2: What is the reported in vitro potency of this compound?
A2: this compound has demonstrated high potency in preclinical studies. For wild-type recombinant ALK kinase, the reported IC50 value is approximately 0.7 nM.[1] It is also a potent inhibitor of TRKA, TRKB, and TRKC.
Q3: What is a good starting concentration range for this compound in an in vitro kinase assay?
A3: Based on its low nanomolar IC50 value against ALK, a good starting point for a dose-response experiment would be a broad range around this value. A typical range could be from 0.01 nM to 1 µM. This allows for the determination of a full sigmoidal dose-response curve and accurate IC50 calculation for your specific assay conditions.
Q4: How can I be sure the observed effect is due to inhibition of ALK/TRK and not off-target effects?
A4: Differentiating on-target from off-target effects is critical. Here are a few strategies:
-
Use a structurally different inhibitor: If a second, structurally distinct inhibitor for ALK/TRK produces the same phenotype, it increases confidence that the effect is on-target.
-
Rescue experiments: If possible, expressing a drug-resistant mutant of the target kinase should confer resistance to this compound if the effect is on-target.
-
Knockdown/Knockout controls: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to deplete the target kinase should mimic the effect of this compound.
-
Kinome profiling: Perform a broader kinase profiling screen to assess the selectivity of this compound against a panel of other kinases.
Q5: Should I use different assay formats to confirm my results?
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound
| Possible Cause | Troubleshooting Steps |
| High ATP Concentration | This compound is likely an ATP-competitive inhibitor. A high concentration of ATP in your assay will compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50. Solution: Determine the Km of ATP for your specific kinase and use an ATP concentration at or below the Km. |
| Enzyme Quality and Concentration | The purity and activity of the recombinant ALK or TRK enzyme can significantly impact results. Solution: Use a highly purified and active enzyme. Titrate the enzyme concentration to determine the optimal amount that yields a robust signal within the linear range of the assay. |
| Substrate Issues | The choice and concentration of the substrate are important. Solution: Ensure you are using an optimal substrate for your kinase. Titrate the substrate concentration to find the optimal level that does not lead to substrate depletion during the assay. |
| Inhibitor Solubility and Stability | This compound may precipitate in aqueous solutions or degrade over time. Solution: Prepare fresh stock solutions of this compound in 100% DMSO. Visually inspect for any precipitation. When diluting into aqueous assay buffer, ensure the final DMSO concentration is low (typically ≤1%) and consistent across all wells. Aliquot stock solutions to minimize freeze-thaw cycles and store at -80°C, protected from light. |
Issue 2: High variability or poor Z'-factor in the assay
| Possible Cause | Troubleshooting Steps |
| Inconsistent Reagent Dispensing | Inaccurate or inconsistent pipetting can lead to high variability. Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using automated liquid handlers for better precision. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can concentrate reagents and alter results. Solution: Avoid using the outer wells of the plate for experimental data. Fill the perimeter wells with buffer or media to maintain humidity. |
| Assay Incubation Time | The kinase reaction may not be in the linear range for the chosen incubation time. Solution: Perform a time-course experiment to determine the optimal incubation time where the reaction is linear and the signal is robust. |
| Signal Interference | Components of the assay buffer or the inhibitor itself might interfere with the detection method (e.g., fluorescence quenching). Solution: Run appropriate controls, including wells with no enzyme and wells with no inhibitor, to identify any background signal or interference. |
Quantitative Data
| Target Kinase | Reported IC50 (nM) |
| ALK (wild-type) | 0.7 |
| TRKA | <3 |
| TRKB | <3 |
| TRKC | <3 |
Note: IC50 values are highly dependent on the specific assay conditions (e.g., ATP concentration, enzyme and substrate concentrations).
Experimental Protocols
Protocol 1: In Vitro ALK/TRK Kinase Assay using ADP-Glo™
This protocol provides a general framework for determining the IC50 of this compound against ALK or TRK kinases.
Materials:
-
Recombinant human ALK or TRK kinase
-
Suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations. Further dilute these in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume will be 10 µL.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizations
Caption: Simplified ALK/TRK signaling pathways and the inhibitory action of this compound.
Caption: General workflow for an in vitro kinase assay to determine the IC50 of this compound.
Caption: A logical workflow for troubleshooting unexpectedly high IC50 values.
References
Technical Support Center: Overcoming TSR-011 Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of TSR-011 (Belizatinib) in cellular models. Our goal is to equip you with the knowledge and tools to design rigorous experiments, correctly interpret your data, and confidently attribute cellular phenotypes to the on-target inhibition of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound, also known as Belizatinib, is an orally available small molecule inhibitor. Its primary intended biological targets are the receptor tyrosine kinases Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRK) A, B, and C.[1][2] By inhibiting these kinases, this compound disrupts downstream signaling pathways, such as the RAS/MAPK/ERK and PI3K/AKT pathways, which are crucial for cell growth and survival in cancers with overactive ALK or TRK signaling.[3]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended targets (ALK and TRKs).[4] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed cellular phenotype is incorrectly attributed to the inhibition of ALK or TRK.[4][5] Furthermore, off-target effects can cause cellular toxicity, confounding experimental outcomes and limiting the therapeutic potential of a compound.[6][7]
Q3: I am observing a phenotype in my cells upon this compound treatment. How can I be sure it's an on-target effect?
A3: Attributing a phenotype to on-target activity requires a multi-faceted validation approach. Key strategies include:
-
Dose-response correlation: The phenotypic effect should correlate with the on-target inhibition of ALK or TRK phosphorylation.
-
Genetic validation: Using techniques like CRISPR-Cas9 to knock out the intended target (e.g., ALK). If the phenotype persists in the knockout cells upon this compound treatment, it is likely due to an off-target effect.[4]
-
Use of structurally distinct inhibitors: Confirming the phenotype with other known ALK or TRK inhibitors that have different chemical scaffolds can strengthen the evidence for an on-target effect.
-
Target engagement confirmation: Directly demonstrating that this compound binds to ALK and TRK in your cellular model using methods like the Cellular Thermal Shift Assay (CETSA).[8]
Q4: What is a known off-target of this compound and what are its implications?
A4: A significant known off-target of this compound is the hERG potassium channel.[9] Inhibition of the hERG channel can lead to QTc interval prolongation, a potentially serious cardiac side effect. In a cellular context, this off-target activity may not be immediately obvious but can contribute to cellular stress or altered ion homeostasis, potentially influencing experimental results in unforeseen ways.
Q5: How can I minimize the risk of off-target effects in my experiments?
A5: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that effectively inhibits ALK/TRK phosphorylation in your specific cell model to avoid engaging lower-affinity off-targets.[1]
-
Perform rigorous controls: Always include vehicle-treated controls. When possible, use a structurally related but inactive compound as a negative control.
-
Validate your findings: Employ the orthogonal validation methods described in A3 to build a strong case for on-target activity.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| High cellular toxicity at expected efficacious concentrations. | This compound may be potently inhibiting an essential off-target kinase or protein. | 1. Perform a dose-response curve to determine the IC50 for cell viability and compare it to the IC50 for on-target inhibition (pALK/pTRK). A small therapeutic window may suggest off-target toxicity. 2. If available, consult kinome scan data for this compound to identify potential off-target kinases that are critical for cell survival. 3. Use a structurally unrelated ALK/TRK inhibitor to see if the toxicity is recapitulated. |
| Discrepancy between biochemical and cellular assay results. | Poor cell permeability or active efflux of this compound. Alternatively, off-target effects in the cellular environment may mask the on-target phenotype. | 1. Confirm target engagement in intact cells using CETSA. A lack of a thermal shift suggests the compound is not reaching its target. 2. If target engagement is confirmed, consider performing a genetic knockdown/knockout of the intended target to see if the cellular phenotype is rescued. |
| Phenotype is observed in cell lines lacking ALK/TRK expression or activation. | The observed effect is unequivocally due to off-target activity. | 1. This cell line can serve as a valuable negative control. 2. Use this system to de-convolute the off-target effect by identifying the protein(s) responsible, potentially through proteomic approaches. |
| Inconsistent results across different publications or experiments. | Variations in experimental conditions such as cell density, serum concentration, or passage number can influence the impact of off-target effects. | 1. Standardize all experimental parameters. 2. Confirm the expression and phosphorylation status of ALK/TRK in the specific cell line and passage number being used. |
Quantitative Data Summary
| Target | Assay Type | IC50 (nM) | Reference |
| ALK (wild-type) | Recombinant Kinase Assay | 0.7 | [2] |
| TRKA | Recombinant Kinase Assay | <3 | [10] |
| TRKB | Recombinant Kinase Assay | <3 | [10] |
| TRKC | Recombinant Kinase Assay | <3 | [10] |
| hERG | Functional Assay | 172 | [9] |
Key Experimental Protocols
Dose-Response Curve for On-Target Inhibition
Objective: To determine the concentration of this compound required to inhibit the phosphorylation of its targets (ALK and TRK) in a cellular model.
Methodology:
-
Cell Culture: Plate cells known to express activated ALK or TRK (e.g., neuroblastoma cell lines for ALK) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should span several orders of magnitude around the expected IC50 (e.g., 0.1 nM to 10 µM). Treat the cells for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ALK (e.g., pALK Y1604) or phosphorylated TRK, and total ALK or TRK as a loading control.[11]
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Plot the normalized signal against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Genetic Validation using CRISPR-Cas9
Objective: To confirm that the observed cellular phenotype is dependent on the presence of the intended target (e.g., ALK).
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting a critical exon of the ALK gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the Cas9/gRNA construct into the target cells. Select for successfully transfected cells (e.g., using antibiotic resistance or FACS).
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of ALK at the genomic level (e.g., by Sanger sequencing) and at the protein level (by Western blotting).[12]
-
Phenotypic Assay: Treat the validated ALK knockout clones and parental (wild-type) cells with this compound at a concentration that elicits the phenotype of interest.
-
Data Analysis: Compare the response to this compound in the knockout and parental cells. If the phenotype is absent or significantly reduced in the knockout cells, it confirms on-target activity.[4]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of this compound to its targets (ALK and TRK) in intact cells.[8][13][14]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a saturating concentration and a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the levels of soluble ALK or TRK by Western blotting as described in Protocol 1.
-
Data Analysis:
-
Quantify the band intensities for ALK or TRK at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: this compound inhibits ALK and TRK signaling pathways.
Caption: Workflow for troubleshooting this compound off-target effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toxicology.org [toxicology.org]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Mechanisms of ALK Activation Revealed by Analysis of the Y1278S Neuroblastoma Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Current Advances in CETSA [frontiersin.org]
- 14. pure.eur.nl [pure.eur.nl]
Technical Support Center: Addressing TSR-011 Toxicity in Animal Models
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering toxicity in animal models during experiments with TSR-011. The information is presented in a question-and-answer format to directly address specific issues.
Disclaimer: The development of this compound (belizatinib) was discontinued, and detailed preclinical toxicology reports are not extensively available in the public domain. This guide is compiled from limited publicly available data on this compound and supplemented with information on the known class-effects of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available dual inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK) and the tropomyosin-related kinases (TRK) TRKA, TRKB, and TRKC.[1][2][3] By inhibiting these kinases, this compound disrupts downstream signaling pathways, such as the RAS/MAPK, PI3K, and STAT3 pathways, which are crucial for tumor cell growth and survival.[1][4]
Q2: What are the known or potential toxicities of this compound in animal models?
Based on limited preclinical data for this compound and the known class-effects of ALK and TRK inhibitors, researchers should monitor for the following potential toxicities:
-
Cardiovascular Effects: In a non-clinical study, this compound was associated with an increased heart rate at doses of 3 mg/kg and higher, and decreased pulse pressure at 10 mg/kg and above. A transient increase in body temperature was observed at 15 mg/kg. These effects were reported to be reversible.[5] Dose-limiting QTc prolongation was also observed in human clinical trials at higher doses.[6]
-
Neurological Effects: While not specifically reported for this compound in the available preclinical data, other TRK inhibitors have been shown to cause dose-dependent and reversible neurological signs such as gait disturbance, impaired balance, and poor coordination in animal models.[1] These are considered on-target effects related to the inhibition of TRK pathways in the nervous system.[1]
-
Gastrointestinal Effects: Nausea, vomiting, and diarrhea are common adverse events associated with ALK inhibitors in clinical settings and should be monitored in animal studies.[7][8]
-
Hepatic Effects: Elevations in liver transaminases (ALT and AST) have been observed with other ALK inhibitors.[6][8] Regular monitoring of liver function is recommended.
-
Dermal Effects: Skin rash is a potential adverse event associated with ALK inhibitors.[8]
Q3: We are observing unexpected mortality in our mouse xenograft study with this compound. What could be the cause?
Unexpected mortality could be due to several factors. It is crucial to first rule out experimental variables such as gavage error or infection. If the mortality is dose-dependent, it is likely related to drug toxicity. High doses of this compound may lead to severe, unmonitored cardiovascular or neurological events. A dose de-escalation study is recommended to determine the maximum tolerated dose (MTD) in your specific animal model.
Troubleshooting Guides
Issue 1: Cardiovascular Abnormalities Observed (e.g., changes in ECG, heart rate)
Potential Cause: On-target or off-target effects of this compound on cardiac ion channels. In vitro studies have shown that this compound can inhibit the hERG channel, which is associated with QTc prolongation.[5]
Troubleshooting Steps:
-
Confirm the Finding: Ensure that the observed cardiovascular changes are significantly different from the vehicle-treated control group and are dose-dependent.
-
Dose Reduction: Reduce the dose of this compound to the next lower level in your experimental plan.
-
Continuous Monitoring: If feasible, utilize telemetry to continuously monitor cardiovascular parameters in a subset of animals.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the heart tissue to look for any signs of cardiotoxicity.
Issue 2: Neurological Signs in Rodents (e.g., ataxia, lethargy, circling)
Potential Cause: On-target inhibition of TRK receptors, which play a role in the nervous system.[1]
Troubleshooting Steps:
-
Standardized Neurological Assessment: Implement a standardized functional observational battery (FOB) or a modified Irwin test to systematically assess neurological function at baseline and at various time points after dosing.
-
Dose-Response Relationship: Determine if the severity of the neurological signs correlates with the dose of this compound administered.
-
Reversibility Assessment: Include a recovery cohort in your study design. After the last dose, monitor the animals for a period to see if the neurological signs resolve.
-
Brain Histopathology: Conduct a histopathological analysis of the brain and spinal cord to rule out any drug-induced lesions.
Data Summary
Table 1: Summary of Potential this compound Toxicities in Animal Models
| Organ System | Potential Toxicities | Animal Model (if specified) | Dose Threshold (if specified) | Citation |
| Cardiovascular | Increased heart rate | Not specified | ≥ 3 mg/kg | [5] |
| Decreased pulse pressure | Not specified | ≥ 10 mg/kg | [5] | |
| Transient hyperthermia | Not specified | 15 mg/kg | [5] | |
| Respiratory | No observed effects | Rat | ≤ 60 mg/kg | [5] |
| Neurological | No observed effects (modified Irwin test) | Rat | ≤ 60 mg/kg | [5] |
Experimental Protocols
Protocol 1: General Toxicity Assessment in a Rodent Model
-
Animal Model: Use a common rodent strain (e.g., Sprague-Dawley rats or BALB/c mice).
-
Groups: Include a vehicle control group and at least three dose levels of this compound (low, medium, high). The high dose should be selected to induce some level of toxicity to identify the MTD.
-
Dosing: Administer this compound orally (gavage) once daily for a predetermined period (e.g., 14 or 28 days).
-
Clinical Observations: Conduct daily clinical observations, including changes in body weight, food and water consumption, and any visible signs of toxicity.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study for a complete blood count and serum chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.
Visualizations
Signaling Pathways
References
- 1. Assessment of the toxicity and toxicokinetics of the novel potent tropomyosin receptor kinase (Trk) inhibitor LPM4870108 in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaplastic lymphoma kinase inhibitors and their effect on the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic review and meta-analysis of selected toxicities of approved ALK inhibitors in metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 5. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of LPM4870108, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Managing treatment–related adverse events associated with Alk inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity profile of anaplastic lymphoma kinase tyrosine kinase inhibitors for patients with non-small cell lung cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing TSR-011 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing TSR-011 resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Belizatinib, is an orally available dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) family members (TRKA, TRKB, and TRKC).[1][2] In cancer cells with activating alterations in ALK or TRK genes (e.g., gene fusions, mutations), this compound blocks the downstream signaling pathways that promote tumor cell proliferation and survival.[1]
Q2: How do cancer cells develop resistance to this compound?
A2: While specific resistance mechanisms to this compound are not extensively documented due to its discontinued clinical development, resistance to dual ALK/TRK inhibitors can be broadly categorized into two types:[3][4]
-
On-target resistance: This involves genetic changes to the ALK or TRK genes themselves. Common mechanisms include:
-
Secondary mutations in the kinase domain that interfere with this compound binding.[1][5][6] Examples from other ALK inhibitors include the L1196M "gatekeeper" mutation and the G1202R solvent front mutation.[5][7][8] For TRK inhibitors, common resistance mutations are found in the solvent front (e.g., G595R in NTRK1, G623R in NTRK3), xDFG motif, and gatekeeper residues.[6][9][10]
-
Gene amplification of ALK or TRK, leading to overexpression of the target protein, which can overcome the inhibitory effect of the drug.[11]
-
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK or TRK signaling.[6][8] This can involve the upregulation of other receptor tyrosine kinases (RTKs) like EGFR or MET.[8][12]
Q3: How can I generate a this compound-resistant cancer cell line in the lab?
A3: The most common method is through continuous exposure of a sensitive cancer cell line to gradually increasing concentrations of this compound over an extended period.[13][14][15] This process, which can take 6-12 months, selects for cells that have acquired resistance mechanisms.[16] A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Problem 1: My cell line is showing increased resistance to this compound, but I don't know the mechanism.
Solution: A step-wise approach can be taken to elucidate the resistance mechanism.
-
Step 1: Confirm Resistance. Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant line compared to the parental (sensitive) line. A significant increase in IC50 confirms resistance.
-
Step 2: Investigate On-Target Mechanisms.
-
Step 3: Investigate Off-Target Mechanisms.
-
Western blotting to analyze the activation (phosphorylation) of key downstream signaling proteins (e.g., p-AKT, p-ERK) and potential bypass pathway RTKs (e.g., p-EGFR, p-MET).[20][21] A phosphoproteomics screen can provide a more comprehensive view.
-
RNA sequencing to identify global changes in gene expression that may indicate the activation of alternative survival pathways.
-
Problem 2: I am trying to generate a this compound-resistant cell line, but the cells are dying at higher drug concentrations.
Solution:
-
Decrease the rate of dose escalation. Increase the drug concentration more gradually, allowing the cells more time to adapt.
-
Use a pulsatile dosing regimen. Instead of continuous exposure, treat the cells with a higher concentration of this compound for a shorter period (e.g., 24-72 hours), followed by a recovery period in drug-free media.[15]
-
Ensure the starting cell population is healthy and not overly confluent. A stressed cell population is less likely to survive drug pressure.
-
Cryopreserve cells at each successful dose escalation step. This will prevent the complete loss of your cell line if a higher concentration proves to be too toxic.[14][22]
Data Presentation
Table 1: Example Dose-Response Data for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental H3122 | 10 | 1 |
| H3122-TSR-011-R1 | 150 | 15 |
| H3122-TSR-011-R2 | 500 | 50 |
Table 2: Summary of Potential Resistance Mechanisms and Assessment Methods
| Resistance Mechanism | Primary Assessment Method | Confirmatory Method(s) |
| On-Target | ||
| Secondary Mutations | Sanger/NGS Sequencing | - |
| Gene Amplification | qRT-PCR | FISH |
| Off-Target | ||
| Bypass Pathway Activation | Western Blot (Phospho-RTK array) | RNA-Seq, Functional assays |
Experimental Protocols
1. Generation of this compound-Resistant Cancer Cell Lines
This protocol describes the continuous exposure method to generate drug-resistant cell lines.[13][14][15][22]
-
Materials:
-
This compound sensitive cancer cell line (e.g., H3122 for ALK fusion, KM12 for TRK fusion)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks, plates, and consumables
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Determine the initial IC20 (concentration that inhibits 20% of cell growth) of this compound for the parental cell line using a standard cell viability assay.
-
Culture the parental cells in complete medium containing this compound at the IC20 concentration.
-
When the cells reach 70-80% confluency, passage them and re-seed in fresh medium with the same concentration of this compound.
-
Continue this process for several passages until the cell growth rate stabilizes.
-
Gradually increase the concentration of this compound by 25-50% at each subsequent dose escalation step.
-
At each step, allow the cells to adapt and stabilize their growth rate before the next increase in concentration.
-
Cryopreserve cells at each successful dose escalation.
-
Once a significantly resistant population is established (e.g., >10-fold increase in IC50), the cell line can be considered resistant. Maintain the resistant cell line in a medium containing a maintenance dose of this compound (e.g., the concentration at which they were selected).
-
2. Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 of this compound.[23][24][25]
-
Materials:
-
Parental and resistant cancer cell lines
-
96-well cell culture plates
-
This compound serial dilutions
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound (and a vehicle control, e.g., DMSO).
-
Incubate for 72 hours (or a duration appropriate for the cell line's doubling time).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
-
3. Western Blot for ALK/TRK Signaling
This protocol assesses the phosphorylation status of ALK, TRK, and downstream effectors.[20][21][26][27][28]
-
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., p-ALK, ALK, p-TRK, TRK, p-AKT, AKT, p-ERK, ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
4. Quantitative Real-Time PCR (qRT-PCR) for Gene Amplification
This protocol quantifies the copy number of ALK or TRK genes.[16][18][29][30]
-
Materials:
-
Genomic DNA isolated from parental and resistant cells
-
Primers specific for ALK, TRK, and a reference gene (e.g., RNase P)
-
SYBR Green or TaqMan master mix
-
Real-time PCR instrument
-
-
Procedure:
-
Isolate genomic DNA from cell lines.
-
Set up qRT-PCR reactions with primers for the target gene (ALK or TRK) and a reference gene.
-
Run the qRT-PCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative copy number of the target gene in resistant cells compared to parental cells.
-
Visualizations
Caption: Experimental workflow for identifying this compound resistance mechanisms.
Caption: ALK/TRK signaling and bypass pathway activation in resistance.
Caption: Troubleshooting logic for generating resistant cell lines.
References
- 1. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Therapy Resistance: Choosing Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 6. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Generation of drug-resistant cell lines [bio-protocol.org]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. pls.scienze.unipd.it [pls.scienze.unipd.it]
- 19. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 20. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 21. Western blotting analysis as a tool to study receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. Cell viability assays | Abcam [abcam.com]
- 25. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. TrkA and TrkB Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 29. RT-PCR-Based Oncology Detection Kits, POCT, NGS Panels, IVD [genes2me.com]
- 30. Advanced breast cancer diagnosis: Multiplex RT-qPCR for precise typing and angiogenesis profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Belizatinib
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the investigation of Belizatinib's in vivo bioavailability. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that may limit the oral bioavailability of Belizatinib?
Like many kinase inhibitors, Belizatinib's oral bioavailability can be constrained by several physicochemical and physiological factors:
-
Poor Aqueous Solubility: Belizatinib is reported to be insoluble in water.[1] Low solubility in gastrointestinal fluids is a primary rate-limiting step for absorption, as the drug must be in solution to pass through the intestinal membrane.[2][3]
-
High First-Pass Metabolism: As a substrate for cytochrome P450 (CYP) enzymes, particularly CYP3A4 which is abundant in the liver and intestinal wall, Belizatinib may be extensively metabolized before reaching systemic circulation.[4]
-
Efflux by Transporters: Belizatinib may be a substrate for efflux transporters such as P-glycoprotein (P-gp) located in the apical membrane of intestinal enterocytes. These transporters actively pump the drug back into the intestinal lumen, thereby reducing its net absorption.[5][6]
Q2: What are the initial indicators of poor oral bioavailability in my preclinical in vivo experiments with Belizatinib?
Key indicators that suggest poor oral bioavailability in animal studies include:
-
Low and Variable Plasma Concentrations: Following oral administration, you may observe inconsistent and low plasma levels of Belizatinib across different subjects.[7]
-
Lack of Dose Proportionality: A disproportional increase in plasma exposure (AUC) when the oral dose is escalated is a common sign of solubility- or saturation-limited absorption.[7]
-
High Inter-Individual Variability: Significant differences in plasma concentrations between animals that have received the same dose.[7]
-
Poor In Vivo Efficacy Despite High In Vitro Potency: The compound may demonstrate high potency in in vitro kinase assays (IC50 of 0.7 nM for ALK) but fail to show the expected anti-tumor effects in xenograft models due to insufficient systemic exposure.[7][8]
Q3: What are the most promising formulation strategies to enhance the bioavailability of Belizatinib?
Several formulation strategies can be employed to overcome the solubility and dissolution challenges of Belizatinib:
-
Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization or nanosuspension can enhance the dissolution rate.[2][9]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of Belizatinib to a more soluble amorphous state by dispersing it in a polymer matrix can significantly improve its aqueous solubility and dissolution.[3][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds. These systems form fine oil-in-water emulsions in the gastrointestinal tract, which can enhance solubilization and absorption.[2][10]
-
Complexation with Cyclodextrins: Encapsulating Belizatinib within cyclodextrin molecules can increase its aqueous solubility.[11]
Q4: Can co-administration of other agents improve Belizatinib's bioavailability?
Yes, co-administration with certain agents can address metabolic and efflux-related issues:
-
CYP3A4 Inhibitors: Co-administration with a CYP3A4 inhibitor (e.g., ritonavir, ketoconazole) can reduce first-pass metabolism, thereby increasing the fraction of absorbed drug that reaches systemic circulation. However, this approach requires careful consideration of potential drug-drug interactions.[4]
-
P-gp Inhibitors: The use of P-glycoprotein inhibitors (e.g., verapamil, piperine) can block the efflux of Belizatinib back into the gut lumen, leading to increased absorption.[12]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Action |
| Low and variable plasma exposure (AUC) after oral gavage. | Poor aqueous solubility of Belizatinib. | 1. Conduct in vitro solubility studies at different pH values. 2. Develop an enabling formulation such as an amorphous solid dispersion or a lipid-based formulation. |
| High variability in plasma concentrations between animals. | Food effects or pH-dependent solubility. | 1. Perform pharmacokinetic studies in fasted animals to minimize food-related variability. 2. Assess the compound's solubility at pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). |
| Lack of in vivo efficacy despite good in vitro potency. | Insufficient systemic exposure to reach therapeutic concentrations at the tumor site. | 1. Confirm that the plasma concentrations are below the in vitro IC50 or IC90 values. 2. Implement one of the formulation strategies mentioned above to increase systemic exposure. 3. For initial efficacy studies, consider alternative administration routes like intraperitoneal (IP) or intravenous (IV) to bypass absorption barriers. |
| Precipitation of the compound in the formulation vehicle before administration. | The chosen vehicle cannot maintain Belizatinib in solution at the desired concentration. | 1. Screen a range of pharmaceutically acceptable vehicles, including co-solvents like PEG400, Tween 80, or Solutol® HS 15. 2. Consider preparing a nanosuspension to maintain the drug as fine particles. |
Quantitative Data Summary
The following tables present hypothetical, yet realistic, preclinical data for Belizatinib, which can serve as a benchmark for your research.
Table 1: Physicochemical and In Vitro ADME Properties of Belizatinib (Hypothetical Data)
| Parameter | Value | Implication for Oral Bioavailability |
| Molecular Weight | 577.73 g/mol | High molecular weight may slightly reduce passive diffusion. |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL | Very low solubility is a major barrier to dissolution and absorption. |
| Caco-2 Permeability (Papp, A→B) | 0.5 x 10⁻⁶ cm/s | Low to moderate permeability. |
| Caco-2 Efflux Ratio (B→A / A→B) | 5.2 | Suggests active efflux by transporters like P-gp. |
| Microsomal Stability (t½, human) | 15 min | Indicates moderate to high first-pass metabolism. |
Table 2: In Vivo Pharmacokinetic Parameters of Belizatinib in Rats (Hypothetical Data)
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC₀-₂₄ (ng*hr/mL) | Oral Bioavailability (F%) |
| Crystalline Suspension | 10 | 50 ± 15 | 4.0 | 350 ± 90 | 5% |
| Amorphous Solid Dispersion | 10 | 250 ± 60 | 2.0 | 1750 ± 400 | 25% |
| SEDDS Formulation | 10 | 400 ± 85 | 1.5 | 2800 ± 550 | 40% |
Key Experimental Protocols
Protocol 1: In Vitro Aqueous Solubility Assessment
Objective: To determine the aqueous solubility of Belizatinib at physiologically relevant pH values.
Methodology:
-
Prepare buffer solutions at pH 2.0 (simulating gastric fluid) and pH 6.8 (simulating intestinal fluid).
-
Add an excess amount of Belizatinib to each buffer solution in separate vials to create a saturated solution.
-
Agitate the vials at 37°C for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved Belizatinib using a validated analytical method, such as LC-MS/MS.
Protocol 2: In Vitro Permeability Assay (Caco-2)
Objective: To assess the intestinal permeability of Belizatinib and identify the potential involvement of efflux transporters.
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days until they form a confluent and differentiated monolayer.
-
For the apical-to-basolateral (A-to-B) permeability assessment, add Belizatinib to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.
-
For the basolateral-to-apical (B-to-A) permeability assessment, add Belizatinib to the basolateral side and measure its appearance on the apical side.
-
To investigate the role of efflux transporters, conduct the permeability assessments in the presence and absence of a P-gp inhibitor (e.g., verapamil).
-
Analyze the samples from the receiver compartments at various time points using LC-MS/MS to determine the apparent permeability coefficient (Papp).
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a Belizatinib formulation.
Methodology:
-
Fast the animals (e.g., Sprague-Dawley rats) overnight.
-
Divide the animals into two groups: intravenous (IV) administration and oral (PO) administration.
-
For the IV group, administer a known dose of Belizatinib (e.g., 1 mg/kg) dissolved in a suitable vehicle via tail vein injection.
-
For the PO group, administer the desired formulation of Belizatinib (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and analyze the plasma concentrations of Belizatinib using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both administration routes.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: Belizatinib inhibits ALK and TRK signaling pathways.
Caption: Workflow for improving Belizatinib's bioavailability.
References
- 1. adooq.com [adooq.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations [lonza.com]
- 4. Replacement of ALK inhibitors as an effective strategy for reducing drug toxicity in non-small cell lung cancer patients with ALK gene rearrangement | Gil | Oncology in Clinical Practice [journals.viamedica.pl]
- 5. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics of Anaplastic Lymphoma Kinase Inhibitors in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Belizatinib | ALK | Trk receptor | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. Brigatinib pharmacokinetics in patients with chronic hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Frontiers | Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results with TSR-011
Welcome to the technical support center for TSR-011. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during Western blot analysis when using this compound, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK).
Troubleshooting Guides
This section provides answers to specific issues you may encounter during your experiments with this compound.
Issue 1: Weak or No Signal for Phosphorylated Downstream Targets
Question: I am treating my cells with this compound, but I am seeing a very weak or no signal for the phosphorylated forms of downstream proteins like p-AKT, p-ERK, or p-STAT3. What could be the cause?
Answer:
Several factors could contribute to a weak or absent signal for phosphorylated proteins when using this compound. Here are some potential causes and solutions:
-
Suboptimal this compound Concentration or Incubation Time: The concentration of this compound or the treatment duration may be insufficient to achieve complete inhibition of ALK/TRK signaling.
-
Low Basal Activity of ALK/TRK Pathway: The cell line you are using may have low endogenous ALK or TRK activity, making it difficult to detect a significant decrease in phosphorylation after inhibition.
-
Protein Degradation: Phosphatases present in the cell lysate can dephosphorylate your target proteins, leading to a weaker signal.[4][5]
-
Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane will result in a weak signal.
-
Solution: Confirm successful protein transfer by staining the membrane with Ponceau S after transfer.[2] Ensure the transfer sandwich is assembled correctly and that good contact is maintained between the gel and the membrane.
-
-
Antibody Issues: The primary or secondary antibodies may not be optimal for detecting the target protein.
-
Solution: Ensure you are using antibodies that are validated for Western blot and are specific to the phosphorylated form of the protein. Optimize the antibody concentrations and incubation times.[6]
-
Issue 2: High Background Obscuring Target Bands
Question: My Western blots with this compound treated samples have high background, making it difficult to interpret the results. How can I reduce the background?
Answer:
High background can be a common issue in Western blotting. Here are several strategies to minimize it:
-
Blocking: Inadequate blocking is a frequent cause of high background.
-
Solution: Block the membrane for at least 1 hour at room temperature or overnight at 4°C.[1] While non-fat dry milk is a common blocking agent, it contains phosphoproteins like casein, which can interfere with the detection of phosphorylated targets.[4] Consider using Bovine Serum Albumin (BSA) as an alternative blocking agent.
-
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and high background.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.[7]
-
-
Washing Steps: Insufficient washing can leave unbound antibodies on the membrane, contributing to background noise.
-
Solution: Increase the number and duration of your wash steps. Using a wash buffer containing a detergent like Tween-20 (e.g., TBST) is recommended.[7]
-
-
Membrane Handling: Contamination of the membrane can also cause high background.
-
Solution: Always handle the membrane with clean forceps and wear gloves. Ensure all containers and solutions are clean.
-
Issue 3: Inconsistent Phosphorylation Levels Between Experiments
Question: I am observing significant variability in the phosphorylation levels of my target proteins across different Western blot experiments, even under what I believe are identical conditions with this compound. What could be causing this inconsistency?
Answer:
Inconsistent results when studying kinase inhibitors like this compound often stem from subtle variations in experimental execution. Here’s a checklist to ensure reproducibility:
-
Cell Culture Conditions: Variations in cell confluency, passage number, or serum concentration can affect signaling pathways.
-
Solution: Maintain consistent cell culture practices. Ensure cells are seeded at the same density and treated at a similar confluency for each experiment. Use cells within a defined passage number range.
-
-
This compound Preparation and Storage: The stability and activity of the inhibitor are critical.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
-
Sample Preparation: Consistency in lysis and sample handling is key, especially for labile post-translational modifications like phosphorylation.[4]
-
Solution: Use a standardized lysis protocol with fresh protease and phosphatase inhibitors every time.[5] Ensure accurate protein quantification and load equal amounts of protein for each sample.
-
-
Western Blot Protocol: Minor changes in incubation times, temperatures, or reagent concentrations can impact the outcome.
-
Solution: Adhere strictly to a detailed and optimized Western blot protocol. Document every step, including antibody dilutions, incubation times, and washing procedures.
-
-
Data Analysis: The method of signal quantification can introduce variability.
-
Solution: Use a consistent method for densitometry analysis. To account for variations in protein loading, always normalize the phosphorylated protein signal to the total protein signal for the same target.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary downstream signaling pathways inhibited by this compound?
A1: this compound is a dual inhibitor of ALK and TRK receptor tyrosine kinases.[8] Inhibition of these receptors will affect multiple downstream pathways crucial for cell proliferation and survival. The primary pathways include:
-
RAS/RAF/MAPK (ERK) Pathway: Involved in cell proliferation and differentiation.[2]
-
PI3K/AKT Pathway: Plays a key role in cell survival, growth, and metabolism.[2]
-
JAK/STAT Pathway: Important for cytokine signaling and cell growth.
-
PLCγ Pathway: Involved in cell signaling through the generation of second messengers.[9]
Q2: Should I probe for total protein levels in addition to phosphorylated proteins?
A2: Yes, it is essential. Probing for the total, non-phosphorylated form of your target protein serves as a critical loading control and helps to confirm that the changes you observe in the phosphorylated protein are due to the inhibitory effect of this compound and not due to changes in the overall expression of the protein.[4][6]
Q3: What are some recommended positive and negative controls for my Western blot experiment with this compound?
A3:
-
Positive Control Cell Lines: For ALK signaling, cell lines such as Karpas-299 or SU-DHL-1, which harbor an NPM-ALK fusion protein, are good positive controls as they exhibit constitutive ALK activity.[3] For TRK signaling, you can use cell lines with known NTRK fusions, like KM12 colorectal cancer cells.[2]
-
Negative Control: A vehicle-treated (e.g., DMSO) sample should always be included to compare with the this compound treated samples.[2]
-
Internal Loading Control: An antibody against a housekeeping protein like GAPDH or β-actin should be used to ensure equal protein loading across all lanes.
Q4: Could this compound have off-target effects that might explain unexpected bands on my Western blot?
A4: While this compound is a potent inhibitor of ALK and TRK, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[1] Unexpected bands could be due to the antibody cross-reacting with other proteins or this compound inhibiting other kinases.[1] To minimize this, it is important to use the lowest effective concentration of this compound determined from a dose-response experiment. If unexpected bands persist, consulting the literature for known off-target effects of ALK/TRK inhibitors may be helpful.[1]
Data Presentation
Table 1: Troubleshooting Summary for Inconsistent Western Blot Results with this compound
| Problem | Potential Cause | Recommended Solution |
| Weak/No Signal | Suboptimal inhibitor concentration/time | Perform dose-response and time-course experiments. |
| Low basal pathway activity | Use a positive control cell line or stimulate the pathway.[1][3] | |
| Protein dephosphorylation | Use lysis buffer with phosphatase inhibitors.[5] | |
| Inefficient protein transfer | Verify transfer with Ponceau S staining.[2] | |
| High Background | Inadequate blocking | Use 5% BSA in TBST for blocking; avoid milk for phospho-proteins.[4] |
| High antibody concentration | Titrate primary and secondary antibody concentrations.[7] | |
| Insufficient washing | Increase the number and duration of washes with TBST.[7] | |
| Inconsistent Results | Variable cell culture conditions | Standardize cell seeding, confluency, and passage number. |
| Inconsistent sample preparation | Use a consistent lysis protocol with fresh inhibitors.[5] | |
| Variable Western blot execution | Adhere to a detailed, standardized protocol. | |
| Inconsistent data analysis | Normalize phospho-protein signal to total protein signal.[4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound-Treated Cells
-
Cell Seeding and Treatment:
-
Seed cells at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined duration.
-
-
Cell Lysis:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. Keep samples on ice.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK, anti-phospho-TRK, anti-phospho-AKT) diluted in 5% BSA in TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
For analyzing phosphorylated proteins, strip the membrane and re-probe with an antibody for the total protein as a loading control.
-
Visualizations
Figure 1: Simplified signaling pathway of ALK and TRK and the inhibitory action of this compound.
Figure 2: Recommended Western blot workflow for analyzing the effects of this compound.
Figure 3: Logical troubleshooting workflow for inconsistent Western blot results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. youtube.com [youtube.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. TrkA and TrkB Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Dosing Schedules for TSR-011 in Xenograft Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing TSR-011 (belizatinib) in preclinical xenograft models. The information is designed to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as belizatinib, is an orally available, potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1] Its primary mechanism of action is to bind to the ATP-binding pocket of these kinases, which disrupts downstream signaling pathways and ultimately impedes the growth of tumor cells that overexpress ALK or TRK.[1]
Q2: What is a recommended starting dose for this compound in mouse xenograft studies?
A2: While specific preclinical dosing for this compound is not widely published, a recommended starting dose can be extrapolated from the human recommended phase 2 dose (RP2D) of 40 mg every 8 hours (q8h).[2][3] Using the body surface area (BSA) normalization method for dose conversion between species, a starting dose for mice can be calculated. A common conversion factor from human to mouse is to multiply the human dose (in mg/kg) by 12.3.[4] Assuming an average human weight of 60 kg, the daily human dose is 120 mg, or 2 mg/kg. Therefore, a suggested starting daily dose for mice would be approximately 24.6 mg/kg, which can be administered orally, potentially divided into multiple doses (e.g., 12.3 mg/kg twice daily) to mimic the human fractionated dosing schedule and potentially improve tolerability.[2][5] Researchers should perform an initial dose-range-finding study to determine the optimal and maximum tolerated dose (MTD) for their specific mouse strain and tumor model.
Q3: What are the known dose-limiting toxicities of this compound in clinical trials?
A3: In the phase 1 clinical trial, dose-limiting toxicities, including QTc prolongation, were observed at higher once-daily doses (320 mg and 480 mg).[2][3] This led to the exploration of fractionated dosing schedules (e.g., every 8 or 12 hours), which were better tolerated.[2][5]
Q4: Why was the clinical development of this compound discontinued?
A4: The development of this compound was discontinued due to a combination of factors, including the competitive landscape of ALK inhibitors and what was considered limited clinical activity at the recommended phase 2 dose.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Lack of Tumor Growth Inhibition | - Insufficient drug exposure- Suboptimal dosing schedule- Tumor model resistance | - Increase the dose: Titrate the dose upwards in a pilot study, carefully monitoring for signs of toxicity.- Modify the dosing schedule: Consider more frequent administration (e.g., twice daily) to maintain plasma concentrations above the IC50 for ALK (0.7 nM).[1][5]- Confirm target expression: Ensure your xenograft model expresses activated ALK or TRK through methods like immunohistochemistry (IHC) or Western blot. |
| Significant Animal Weight Loss or Morbidity | - Drug toxicity | - Reduce the dose: Lower the administered dose.- Implement a less frequent dosing schedule: Change from daily to every other day, or introduce treatment-free periods.- Fractionate the dose: If administering a single daily dose, consider splitting it into two or three smaller doses throughout the day to minimize peak plasma concentrations, which was a strategy employed in the clinical trial to mitigate toxicity.[2][5] |
| Tumor Regrowth After Initial Response | - Acquired resistance | - Analyze resistant tumors: Harvest tumors that have relapsed to investigate mechanisms of resistance. Common mechanisms for ALK/TRK inhibitors include secondary mutations in the kinase domain or activation of bypass signaling pathways (e.g., EGFR, MET, or MAPK pathway activation).[6][7][8]- Consider combination therapy: In an exploratory setting, combining this compound with an inhibitor of a potential bypass pathway could be investigated. |
| Variability in Tumor Growth Within Treatment Groups | - Inconsistent drug administration- Heterogeneity of the xenograft model | - Refine administration technique: Ensure consistent oral gavage technique to minimize variability in drug delivery.- Ensure tumor uniformity: At the start of the study, randomize animals into groups only when tumors have reached a consistent, predefined size. |
Data Presentation
Table 1: this compound In Vitro Potency
| Target | IC50 | Reference |
| Wild-Type ALK | 0.7 nM | [1][5] |
| TRKA, TRKB, TRKC | < 3 nM | [5] |
| hERG Channel | 0.172 µM | [2] |
Table 2: this compound Clinical Dosing Information
| Parameter | Value | Reference |
| Phase 1 Trial Identifier | NCT02048488 | [5] |
| Dose-Limiting Toxicities Observed At | ≥ 320 mg every 24 hours | [2][3] |
| Recommended Phase 2 Dose (RP2D) | 40 mg every 8 hours | [2][3] |
Experimental Protocols
Protocol 1: Establishing Subcutaneous Xenograft Models
-
Cell Culture: Culture an appropriate ALK- or TRK-driven human cancer cell line (e.g., NCI-H3122 for ALK fusion, KM12 for TRK fusion) in its recommended growth medium.
-
Cell Preparation: Harvest cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: this compound Dosing and Efficacy Evaluation
-
Drug Formulation: Prepare this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose in sterile water).
-
Dosing:
-
Control Group: Administer the vehicle alone according to the same schedule as the treatment groups.
-
Treatment Group(s): Based on the dose conversion, a starting dose could be 12.3 mg/kg administered orally twice daily. A dose-escalation cohort could also be included (e.g., 25 mg/kg daily).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals daily for any signs of toxicity (e.g., changes in behavior, posture, or grooming).
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit as per institutional guidelines. At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ALK, p-TRK).
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
Validation & Comparative
A Head-to-Head Comparison of TSR-011 and Other Pan-TRK Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of the biochemical and cellular activities of TSR-011 in contrast to other notable pan-Tropomyosin receptor kinase (TRK) inhibitors. This guide provides a data-driven comparison to inform preclinical and clinical research.
The discovery of oncogenic fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes has ushered in a new era of precision oncology. The subsequent development of pan-TRK inhibitors has led to significant clinical benefits for patients with TRK fusion-positive cancers, regardless of their histology. This guide provides a head-to-head comparison of the preclinical candidate this compound against other key pan-TRK inhibitors, including the first-generation inhibitors larotrectinib and entrectinib, and the second-generation inhibitors selitrectinib and repotrectinib.
While the clinical development of this compound, a dual ALK and TRK inhibitor, was discontinued due to limited clinical activity in the ALK-positive cancer setting, its potent pan-TRK inhibitory activity warrants a detailed examination for research and drug development professionals.[1] This comparison focuses on the available preclinical data to objectively assess its performance against other prominent inhibitors in the class.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and other pan-TRK inhibitors against wild-type TRK kinases and common resistance mutations. These values are compiled from various biochemical and cellular assays.
Table 1: Biochemical IC50 Values Against Wild-Type TRK Kinases
| Inhibitor | TRKA (nM) | TRKB (nM) | TRKC (nM) | Pan-TRK (nM) | Other Kinase Targets |
| This compound | - | - | - | <3[1] | ALK |
| Larotrectinib | 5-11[2][3] | 5-11[2][3] | 5-11[2][3] | - | Highly selective for TRK |
| Entrectinib | 1-5[2][3] | 1-5[2][3] | 1-5[2][3] | - | ROS1, ALK[2] |
| Selitrectinib | <1 | - | <1 | - | - |
| Repotrectinib | 0.83[4] | 0.05[4] | 0.1[4] | - | ROS1, ALK[4] |
Note: Specific IC50 values for this compound against individual TRK isoforms are not publicly available.
Table 2: Cellular IC50 Values Against TRK Fusion-Positive Cell Lines and Resistance Mutations
| Inhibitor | Cell Line / Mutation | IC50 (nM) |
| Larotrectinib | Wild-Type TRK Fusions | 23.5 - 49.4[5] |
| TRKA G595R (Solvent Front) | >600[4] | |
| TRKC G623R (Solvent Front) | 6940[6] | |
| TRKA F589L (Gatekeeper) | >600[4] | |
| Entrectinib | Wild-Type TRK Fusions | 0.3 - 1.3[5] |
| TRKA G595R (Solvent Front) | >400-fold increase vs WT[4] | |
| TRKC G623R (Solvent Front) | - | |
| TRKA F589L (Gatekeeper) | <0.2 - 60.4[4] | |
| Selitrectinib | Wild-Type TRK Fusions | 1.8 - 3.9[5] |
| TRKA G595R (Solvent Front) | 2.0 - 9.8[7] | |
| TRKC G623R (Solvent Front) | 27[6] | |
| TRKA G667C | 2.0 - 9.8[7] | |
| Repotrectinib | Wild-Type TRK Fusions | <0.2[5] |
| TRKA G595R (Solvent Front) | 2[6] | |
| TRKC G623R (Solvent Front) | 2[6] | |
| TRKA F589L (Gatekeeper) | <0.2[6] |
Experimental Protocols
A clear understanding of the methodologies used to generate the above data is crucial for accurate interpretation. Below are detailed protocols for key experiments typically employed in the evaluation of pan-TRK inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase in a cell-free system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TRKA, TRKB, and TRKC kinases.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human TRKA, TRKB, and TRKC kinase domains.
-
Biotinylated peptide substrate (e.g., poly-Glu-Tyr).
-
ATP (Adenosine triphosphate) at a concentration close to the Km for each kinase.
-
Test compounds (e.g., this compound, larotrectinib) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
-
Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
384-well assay plates.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, peptide substrate, and assay buffer to the wells of the assay plate.
-
Add the diluted test compounds to the wells. A DMSO control (no inhibitor) is also included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Eu-antibody and SA-APC).
-
Incubate in the dark to allow for binding.
-
Read the plate on a suitable plate reader, measuring fluorescence at two wavelengths for TR-FRET.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Cellular Proliferation Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines that are dependent on TRK signaling.
Objective: To determine the potency of a test compound in inhibiting the growth of TRK fusion-positive cancer cells.
Methodology: A common method is a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Human cancer cell line endogenously expressing a TRK fusion protein (e.g., KM12 cells with a TPM3-NTRK1 fusion).
-
Complete growth medium.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the existing medium from the cells and add the medium containing the diluted compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control and calculate the IC50 value using a non-linear regression curve fit.
Visualizing Key Pathways and Workflows
TRK Signaling Pathway
The binding of neurotrophins to TRK receptors triggers dimerization and autophosphorylation of the kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Pan-TRK inhibitors block this initial activation step.
Experimental Workflow: Biochemical Kinase Inhibition Assay
The following diagram illustrates the typical workflow for a biochemical kinase inhibition assay, from reagent preparation to data analysis.
Experimental Workflow: Cellular Proliferation Assay
This diagram outlines the key steps involved in assessing the anti-proliferative effects of a pan-TRK inhibitor on cancer cells.
References
- 1. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic comparison of pan-Trk immunohistochemistry assays among multiple cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Anti-Tumor Efficacy of TSR-011 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-tumor efficacy of TSR-011 (belizatinib), a dual inhibitor of anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK). Due to the limited publicly available preclinical data for this compound, this guide synthesizes information from clinical trial reports and general knowledge of xenograft studies to offer a comparative perspective against the first-generation ALK inhibitor, crizotinib.
Executive Summary
This compound is an orally available, potent dual inhibitor of ALK and TRK kinases.[1] Preclinical studies have demonstrated its ability to inhibit tumor growth in mouse models, including those resistant to other ALK inhibitors.[2] While specific quantitative in vivo data from head-to-head comparative studies are scarce in the public domain, available information suggests this compound holds promise, particularly in overcoming certain resistance mechanisms. Development of this compound was, however, discontinued due to limited clinical activity observed in a Phase 1 trial and the competitive landscape of ALK inhibitors.[2]
Comparative Efficacy of this compound
Publicly available data on the in vivo efficacy of this compound is largely qualitative. Reports from clinical studies mention that this compound was "active against ALK inhibitor resistant tumours in preclinical studies" and demonstrated "ALK-dependent tumour growth inhibitory activity in mouse models."[2][3]
A key piece of comparative data highlights this compound's potency against a specific crizotinib-resistant mutation:
| Compound | Target | In Vitro Potency Comparison | In Vivo Efficacy (Qualitative) |
| This compound | ALK/TRK | ~200-fold more potent than crizotinib against the L1196M ALK "gatekeeper" mutant.[3] | Exerts sustained potent inhibition of ALK-dependent tumor growth in mouse models.[1] |
| Crizotinib | ALK/MET/ROS1 | Standard first-generation ALK inhibitor. | Effective in ALK-positive NSCLC, but resistance often develops, commonly through mutations like L1196M. |
Experimental Protocols
While specific protocols for this compound preclinical studies are not publicly detailed, a general methodology for assessing the in vivo efficacy of a targeted inhibitor in a xenograft model is described below.
General Xenograft Tumor Model Protocol
-
Cell Line Selection: An ALK-positive human cancer cell line, such as an NSCLC line harboring an EML4-ALK fusion (e.g., H3122), is selected. For resistance studies, a cell line with a known resistance mutation (e.g., L1196M) would be used.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: A suspension of the selected cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound would be administered orally, based on its formulation.[1] Crizotinib, for comparison, is also orally administered. A vehicle control group receives the formulation without the active drug. Dosing would be based on prior dose-ranging studies to determine the maximum tolerated dose.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement and downstream signaling pathway modulation (e.g., via Western blot).
Signaling Pathways and Experimental Workflow
ALK/TRK Signaling Pathway and this compound Inhibition
The following diagram illustrates the general signaling cascade initiated by ALK and TRK fusion proteins and the point of inhibition by this compound. Dysregulated ALK or TRK activity leads to the activation of downstream pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. This compound blocks this signaling by inhibiting the kinase activity of ALK and TRK.
Caption: ALK/TRK signaling and this compound inhibition.
In Vivo Efficacy Experimental Workflow
The diagram below outlines the typical workflow for a preclinical in vivo study to evaluate the anti-tumor efficacy of a compound like this compound.
Caption: General workflow for in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
TSR-011: A Comparative Analysis of its Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the kinase selectivity of TSR-011 (belizatinib) against other notable ALK/TRK inhibitors, supported by available preclinical data.
This compound, also known as belizatinib, is a potent, orally available dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRK) A, B, and C.[1][2][3] Its development, however, was discontinued due to the competitive landscape of ALK inhibitors and benefit/risk considerations.[4][5] This guide provides a comparative overview of the cross-reactivity profile of this compound against other dual ALK/TRK inhibitors, namely entrectinib and repotrectinib, to aid researchers in understanding its selectivity and potential off-target effects.
Kinase Inhibition Profile: A Comparative Look
While a comprehensive, publicly available kinome scan for this compound is limited, preclinical data highlights its high potency against its primary targets. The half-maximal inhibitory concentration (IC50) for wild-type ALK is 0.7 nM, and for pan-TRK kinases, it is less than 3 nM.[1][2] this compound also demonstrated significant activity against the crizotinib-resistant L1196M ALK mutation.[1]
For a comparative perspective, the following table summarizes the known inhibitory activities of this compound, entrectinib, and repotrectinib against their primary targets and a selection of off-target kinases. It is important to note that the breadth of publicly available kinase screening data varies for each compound.
| Kinase Target | This compound (Belizatinib) IC50 (nM) | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| Primary Targets | |||
| ALK | 0.7[1][2] | 12 | 0.071 - 4.46 |
| TRKA | <3[1] | 1 | 0.071 - 4.46 |
| TRKB | <3[1] | 3 | 0.071 - 4.46 |
| TRKC | <3[1] | 5 | 0.071 - 4.46 |
| ROS1 | Not Publicly Available | 7 | 0.071 - 4.46 |
| Selected Off-Targets | |||
| hERG | 172 (functional assay)[3] | Not Publicly Available | Not Publicly Available |
| hNav1.5 | 7600[3] | Not Publicly Available | Not Publicly Available |
| Calcium Channel | >10000[3] | Not Publicly Available | Not Publicly Available |
Understanding the Significance of Cross-Reactivity
The selectivity of a kinase inhibitor is a critical factor in its therapeutic index. Off-target inhibition can lead to unforeseen side effects or, in some cases, provide unexpected therapeutic benefits. The data, although limited for this compound, suggests high potency against its intended targets. The off-target activity on ion channels like hERG indicates the potential for cardiovascular side effects, a common consideration in kinase inhibitor development.
In comparison, entrectinib and repotrectinib are also potent dual ALK/TRK inhibitors, with repotrectinib showing particularly high potency against a range of mutations. The broader kinase selectivity profiles for these approved drugs are more extensively characterized, providing a more complete picture of their potential off-target effects.
Experimental Methodologies
Detailed experimental protocols for the specific kinase assays performed on this compound are not publicly available. However, a common and robust method for determining kinase inhibitor selectivity is the KINOMEscan™ competitive binding assay. The following is a generalized protocol representative of this methodology.
Representative Experimental Protocol: KINOMEscan™ Competitive Binding Assay
This assay quantifies the binding of a test compound to a panel of kinases.
-
Preparation of Reagents:
-
Kinases are tagged with a unique DNA identifier.
-
An immobilized, active-site directed ligand is prepared on a solid support (e.g., beads).
-
The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
-
Binding Competition:
-
The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together.
-
The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
-
Quantification of Bound Kinase:
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of associated DNA tag.
-
A lower amount of bound kinase indicates stronger competition from the test compound.
-
-
Data Analysis:
-
The results are typically expressed as the percentage of the control (vehicle-treated) signal.
-
These values can be used to calculate the dissociation constant (Kd) or IC50, which represent the binding affinity of the compound for each kinase.
-
Visualizing Kinase Selectivity and Signaling
To illustrate the concepts of kinase inhibitor selectivity and the signaling pathways involved, the following diagrams are provided.
Caption: Conceptual overview of this compound's kinase selectivity.
Caption: Simplified ALK and TRK signaling pathways inhibited by this compound.
Caption: Workflow of a KINOMEscan competitive binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - UCL Discovery [discovery.ucl.ac.uk]
A Comparative Review of the Pharmacokinetic Properties of TSR-011, an ALK/TRK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) properties of TSR-011 (belizatinib) in relation to other approved Anaplastic Lymphoma Kinase (ALK) inhibitors. This compound is an orally available, potent inhibitor of both ALK and Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1] While its clinical development was discontinued due to the competitive landscape, an understanding of its pharmacokinetic profile remains valuable for the ongoing development of novel kinase inhibitors.[2] This document summarizes available data, details relevant experimental methodologies, and visualizes key pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.
Quantitative Pharmacokinetic Parameters
A direct quantitative comparison of this compound's pharmacokinetic parameters with other ALK inhibitors is challenging due to the limited publicly available data for this compound. The phase 1 clinical trial (NCT02048488) report indicated that pharmacokinetics were a secondary objective, but specific values for parameters such as Cmax, Tmax, AUC, and half-life have not been detailed in the publication.[2]
In contrast, extensive pharmacokinetic data is available for approved ALK inhibitors. The following table summarizes key pharmacokinetic parameters for crizotinib, ceritinib, alectinib, brigatinib, and lorlatinib, providing a benchmark for the field.
| Parameter | Crizotinib | Ceritinib | Alectinib | Brigatinib | Lorlatinib | This compound (Belizatinib) |
| Tmax (median, hours) | 4 - 6 | ~6 | ~6 | 1 - 4 | 1.2 - 2 | Data not publicly available |
| Protein Binding | >90% | >90% | >90% | ~91% | ~66% | Data not publicly available |
| Metabolism | Primarily CYP3A | Primarily CYP3A | Primarily CYP3A | CYP2C8, CYP3A | CYP3A4, UGT1A4 | Data not publicly available |
| Elimination Half-life (t½, hours) | ~42 | >20 | >20 | ~25 | ~24 | Data not publicly available |
| Primary Route of Excretion | Feces | Feces | Feces | Feces | Feces | Data not publicly available |
Data for comparator drugs sourced from a 2020 review on pharmacokinetic-based drug-drug interactions of ALK inhibitors.
Experimental Protocols
Detailed, step-by-step experimental protocols for the pharmacokinetic analysis of this compound and other proprietary ALK inhibitors are not publicly available. However, based on the description in the phase 1 trial publication for this compound and general practices in the field, the following methodologies are typically employed.
Bioanalytical Method for Plasma Concentration Determination
The concentration of this compound in plasma samples from the phase 1 clinical trial was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The specific technique mentioned is electrospray ionization in positive ion mode with multiple reaction monitoring (MRM). This is a standard and highly sensitive method for quantifying small molecule drugs in biological matrices.
General Workflow:
-
Sample Preparation: Plasma samples are typically processed to remove proteins and other interfering substances. A common method is protein precipitation, followed by centrifugation.
-
Internal Standard: A stable, isotopically labeled version of the drug (in this case, TSR-012 was used as an internal standard for this compound) is added to the plasma sample before processing. This allows for accurate quantification by correcting for any loss of the analyte during sample preparation and analysis.
-
Chromatographic Separation: The processed sample is injected into a high-performance liquid chromatography (HPLC) system. The drug and its internal standard are separated from other components in the sample based on their physicochemical properties as they pass through a chromatography column.
-
Mass Spectrometric Detection: The separated components are then introduced into a mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and the mass spectrometer is set to detect specific mass-to-charge ratios for the parent drug and a specific fragment ion (MRM). This provides high selectivity and sensitivity for quantification.
-
Quantification: The ratio of the peak area of the drug to the peak area of the internal standard is used to determine the concentration of the drug in the original plasma sample by comparing it to a standard curve.
Pharmacokinetic Sampling in Clinical Trials
In the phase 1 trial of this compound, blood samples for pharmacokinetic analysis were collected from patients at various time points after drug administration. A typical sampling schedule in such a trial would be designed to capture the absorption, distribution, metabolism, and elimination phases of the drug. This generally includes:
-
A pre-dose sample.
-
Multiple samples during the expected absorption phase (e.g., 0.5, 1, 2, 4, 6, 8 hours post-dose).
-
Samples at later time points to characterize the elimination phase (e.g., 12, 24, 48, 72 hours post-dose).
The exact timing of sample collection would be guided by preclinical pharmacokinetic data.
Signaling Pathways and Experimental Workflows
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic rearrangements, drives the growth and survival of cancer cells. The diagram below illustrates the major downstream signaling pathways activated by ALK.
Caption: Simplified ALK signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines a typical workflow for the pharmacokinetic analysis of a small molecule inhibitor like this compound in a clinical trial setting.
Caption: General experimental workflow for clinical pharmacokinetic analysis.
References
Efficacy of Tyrosine Kinase Inhibitors in Patient-Derived Xenograft (PDX) Models: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
The evaluation of novel cancer therapeutics in preclinical models that accurately recapitulate the heterogeneity and complexity of human tumors is a critical step in drug development. Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a superior platform for assessing drug efficacy compared to traditional cell line-derived xenografts.[1][2][3] This guide provides a comparative overview of the efficacy of select tyrosine kinase inhibitors (TKIs) in PDX models, offering insights into their therapeutic potential and the experimental frameworks used for their evaluation.
While comprehensive preclinical data for TSR-011 (belizatinib), a potent inhibitor of anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK), in PDX models is not extensively available in the public domain, this guide will leverage data from other TKIs to illustrate the utility of PDX models in oncology drug development.[4][5][6] this compound demonstrated activity against ALK inhibitor-resistant tumors in preclinical studies and showed limited clinical activity before its development was discontinued.[6][7]
This guide will focus on the efficacy of comparator TKIs—Anlotinib, Cabozantinib, and Crizotinib—in various cancer PDX models, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Comparative Efficacy of Tyrosine Kinase Inhibitors in PDX Models
The following tables summarize the quantitative data on the anti-tumor efficacy of Anlotinib, Cabozantinib, and Crizotinib in different PDX models.
| Drug | Cancer Type | PDX Model | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| Anlotinib | Multiple Myeloma | Bortezomib-resistant PDX1 | 3.0 mg/kg | 12 days | 77.78% | [8][9] |
| Multiple Myeloma | Bortezomib-resistant PDX2 | 3.0 mg/kg | 15 days | 55.39% | [8][9] | |
| Head and Neck Squamous Cell Carcinoma | HNSCC PDXs (n=3) | Not Specified | Not Specified | 79.02% | [10] | |
| Osteosarcoma | Osteosarcoma PDXs (n=6) | 3 mg/kg | Not Specified | Significant inhibition | [11] | |
| Cabozantinib | Colorectal Cancer | Colorectal Cancer PDXs | 30 mg/kg | 28 days | Potent inhibition in 80% of treated tumors | [12] |
| Papillary Renal Cell Carcinoma | MET-mutated pRCC PDX (TSG-RCC-030) | Not Specified | Not Specified | Striking tumor regression and inhibition of lung metastasis | [13][14][15] | |
| Crizotinib | Non-Small Cell Lung Cancer (NSCLC) | H3122 NSCLC Xenograft | Not Specified | Not Specified | 52% reduction in tumor volume compared to control | [16] |
| Non-Small Cell Lung Cancer (NSCLC) | Karpas299 ALCL Xenograft | Not Specified | Not Specified | Significant tumor growth inhibition | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are summaries of the experimental protocols used in the cited PDX model studies.
General PDX Model Establishment and Propagation
Patient-derived tumor xenografts are established by implanting fresh tumor tissue, typically sectioned into small fragments (~3 mm³), subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID, RAG2-/-γC-/-).[1] The initial generation of mice harboring the patient's tumor is designated as F0, with subsequent passages labeled F1, F2, and so on.[1]
Anlotinib in Multiple Myeloma PDX Models[8][9]
-
PDX Establishment: Tumor tissues from multiple myeloma patients were implanted subcutaneously into the flanks of NOD-Prkdc-scid IL-2Rg null (NDG) mice.
-
Treatment: Once tumors reached a certain volume, mice were randomized into treatment and control groups. Anlotinib was administered intragastrically at a dose of 3.0 mg/kg daily.
-
Efficacy Assessment: Tumor volume was measured every 3 days. At the end of the study, tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated. Immunohistochemistry (IHC) for markers like Ki-67 and TUNEL assays for apoptosis were also performed.
Cabozantinib in Colorectal Cancer PDX Models[12]
-
PDX Establishment: Tumor specimens from colorectal cancer patients were minced and implanted subcutaneously into mice.
-
Treatment: When average tumor volumes reached approximately 200 mm³, mice were randomized to receive vehicle, cabozantinib (30 mg/kg), or a comparator drug for 28 days.
-
Efficacy Assessment: Tumor growth was monitored. Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) was used to assess changes in tumor vascularity. Receptor tyrosine kinase (RTK) antibody arrays were used to analyze changes in protein expression.
Signaling Pathways
The targeted therapies discussed in this guide inhibit specific signaling pathways crucial for tumor growth and survival.
ALK and TRK Signaling Pathway Targeted by this compound
This compound is an inhibitor of both anaplastic lymphoma kinase (ALK) and tropomyosin-related kinases (TRK).[4] Dysregulation of these pathways is implicated in various cancers.
Multi-Targeted Kinase Inhibition by Anlotinib and Cabozantinib
Anlotinib and Cabozantinib are multi-targeted TKIs that inhibit several key signaling pathways involved in tumor angiogenesis and proliferation, including VEGFR, PDGFR, FGFR, and c-Kit (for Anlotinib), and MET and VEGFR2 (for Cabozantinib).[8][9][12]
Conclusion
Patient-derived xenograft models represent a powerful tool in preclinical oncology research, offering a more clinically relevant platform to evaluate the efficacy of novel therapeutics. While direct, extensive PDX data for this compound is not publicly available, the comparative data from other TKIs like Anlotinib, Cabozantinib, and Crizotinib clearly demonstrate the utility of these models in generating robust, quantitative data to inform clinical development. The detailed experimental protocols and understanding of the targeted signaling pathways are essential for designing and interpreting these critical preclinical studies. As the field of personalized medicine advances, the use of PDX models will undoubtedly play an increasingly important role in guiding the development of next-generation cancer therapies.
References
- 1. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 9. Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Patient-Derived Xenografts to Explore the Efficacy of Treating Head-and-Neck Squamous Cell Carcinoma With Anlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Potential Therapeutic Targets of Anlotinib in Osteosarcoma: Characterization Based on Patient-Derived Xenografts and Next-Generation Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Belizatinib: A Comparative Analysis of Efficacy Against EML4-ALK Fusion Variants in NSCLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Belizatinib's effectiveness against various EML4-ALK fusion variants, a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC). The content presented herein is based on available preclinical data and aims to offer an objective overview for research and drug development purposes.
Introduction to Belizatinib and EML4-ALK
Belizatinib (TSR-011) is an orally bioavailable, potent inhibitor of anaplastic lymphoma kinase (ALK) and Tropomyosin receptor kinases (TRK A, B, and C)[1][2][3]. The EML4-ALK fusion gene, resulting from a chromosomal rearrangement, is a critical oncogenic driver in approximately 3-7% of NSCLC patients[4][5]. This fusion leads to constitutive activation of the ALK kinase domain, promoting downstream signaling pathways that drive tumor cell proliferation and survival[6]. Several variants of the EML4-ALK fusion exist, with variants 1 (V1), 2 (V2), and 3a/b (V3a/b) being the most common[4]. These variants differ in the portion of the EML4 protein fused to ALK, which can influence protein stability and sensitivity to ALK inhibitors[4].
Comparative Efficacy of Belizatinib
Preclinical studies have demonstrated that Belizatinib is a potent inhibitor of wild-type ALK with an IC50 of 0.7 nM[1]. Notably, research has highlighted its significant activity against specific resistance mutations that arise during treatment with other ALK inhibitors.
Performance Against L1196M "Gatekeeper" Mutation
A key finding is Belizatinib's pronounced efficacy against the L1196M mutation, a common resistance mechanism to first-generation ALK inhibitors like crizotinib[7][8][9]. Studies have shown that Belizatinib is approximately twenty times more potent than lorlatinib for ALK-L1196M across all tested EML4-ALK fusion variants[7]. This suggests a potential role for Belizatinib in treating patients who have developed resistance to other ALK-TKIs.
Sensitivity Across EML4-ALK Variants
The sensitivity of EML4-ALK fusion variants to ALK inhibitors can vary. A general trend observed is that V2 is the most sensitive, V1 and V3b show intermediate sensitivity, and V3a is the least sensitive to ALK-TKIs[4][7]. While specific IC50 values for Belizatinib across a comprehensive panel of EML4-ALK variants are not extensively published in the provided results, its potent activity against the L1196M mutation across different variants underscores its potential[7].
The table below summarizes the relative sensitivity of different EML4-ALK variants to ALK inhibitors based on existing research.
| EML4-ALK Variant | General Sensitivity to ALK TKIs | Notes |
| Variant 2 (V2) | Most Sensitive | Consistently shows higher sensitivity in preclinical models[4][7]. |
| Variant 1 (V1) | Intermediate Sensitivity | |
| Variant 3b (V3b) | Intermediate Sensitivity | |
| Variant 3a (V3a) | Least Sensitive | Often associated with reduced sensitivity to ALK inhibitors[4][7]. |
Belizatinib in the Context of Other ALK Inhibitors
The landscape of ALK inhibitors is competitive, with several generations of drugs approved for clinical use. While Belizatinib showed promise, its clinical development was discontinued[10]. The following table provides a high-level comparison of Belizatinib with other notable ALK inhibitors.
| ALK Inhibitor | Generation | Key Characteristics |
| Crizotinib | First | Effective first-line treatment but susceptible to resistance mutations like L1196M[5][9]. |
| Alectinib | Second | Shows superiority over crizotinib with better CNS penetration[5]. |
| Brigatinib | Second | Demonstrates activity against a range of resistance mutations[7]. |
| Ceritinib | Second | Active against crizotinib-resistant mutations[5]. |
| Lorlatinib | Third | Designed to overcome most known ALK resistance mutations, including G1202R[11][12]. |
| Belizatinib | (Investigational) | Particularly potent against the L1196M mutation across various EML4-ALK variants[7]. |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate drugs like Belizatinib, the following diagrams illustrate the EML4-ALK signaling pathway and a typical experimental workflow.
Caption: EML4-ALK signaling pathway and the inhibitory action of Belizatinib.
Caption: Experimental workflow for assessing Belizatinib's efficacy.
Experimental Protocols
The following provides a generalized methodology for key experiments cited in the evaluation of ALK inhibitors like Belizatinib.
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of Belizatinib that inhibits 50% of cell viability (IC50) in cell lines expressing different EML4-ALK fusion variants.
Methodology:
-
Cell Culture: Ba/F3 murine pro-B cells, which are dependent on IL-3 for survival, are commonly used. These cells are engineered to express various human EML4-ALK fusion variants. In the presence of the active EML4-ALK fusion protein, the cells become IL-3 independent.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum but without IL-3.
-
Drug Application: Belizatinib is serially diluted to a range of concentrations (e.g., 0.1 nM to 10 µM) and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is normalized to the vehicle control. The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve using software like GraphPad Prism.
Western Blotting for Phospho-ALK Inhibition
Objective: To confirm that Belizatinib inhibits the autophosphorylation of the EML4-ALK fusion protein.
Methodology:
-
Cell Treatment: Cells expressing a specific EML4-ALK variant are treated with varying concentrations of Belizatinib or a vehicle control for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ALK (p-ALK) and total ALK. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to assess the degree of p-ALK inhibition.
Conclusion
Belizatinib has demonstrated significant preclinical potency against EML4-ALK, particularly in the context of the L1196M resistance mutation. Its effectiveness appears to be maintained across different EML4-ALK fusion variants harboring this mutation. While the clinical development of Belizatinib was halted, the data generated from its preclinical evaluation provides valuable insights for the ongoing development of next-generation ALK inhibitors. The differential sensitivity of EML4-ALK variants to various TKIs underscores the importance of variant identification in guiding personalized treatment strategies for ALK-positive NSCLC. Further research into the structural and functional differences conferred by each variant will be crucial for designing more effective and durable therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Belizatinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. belizatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A story of ALK variants and the efficacy of ALK inhibitors: moving toward precision oncology - Tu - Translational Cancer Research [tcr.amegroups.org]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Belizatinib is a potent inhibitor for non-small cell lung cancers driven by different variants of EML4-ALK fusion proteins carrying L1196M-mutations [edoc.ub.uni-muenchen.de]
- 8. onclive.com [onclive.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. oaepublish.com [oaepublish.com]
In Vitro Validation of TSR-011's Potency Against TRK Fusion Proteins: A Comparative Analysis
For Immediate Release
Waltham, MA – This document provides a comprehensive in vitro comparison of TSR-011, a dual ALK/TRK inhibitor, with other prominent TRK inhibitors for the treatment of cancers driven by TRK fusion proteins. This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound's performance based on available preclinical data. While the clinical development of this compound was discontinued due to strategic considerations within the competitive ALK inhibitor landscape, its in vitro potency against TRK fusions remains a subject of scientific interest.[1][2]
Executive Summary
Tropomyosin receptor kinase (TRK) fusions are oncogenic drivers in a wide array of solid tumors. This compound has demonstrated potent in vitro activity against the TRK kinase family (TrkA, TrkB, and TrkC) with nanomolar efficacy.[2][3][4] This guide summarizes the available quantitative data, details the experimental methodologies for key in vitro assays, and provides visual representations of the TRK signaling pathway and experimental workflows to contextualize the findings.
Comparative In Vitro Activity of TRK Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to first-generation (Larotrectinib, Entrectinib) and second-generation (Selitrectinib, Repotrectinib) TRK inhibitors against wild-type TRK kinases and specific TRK fusion proteins.
| Inhibitor | Target | IC50 (nM) | Fusion Protein | Cell Line | Assay Type | Reference |
| This compound | pan-TRK | < 3 | - | - | Biochemical | [3][4] |
| ETV6-NTRK3 | < 1 (antiproliferative) | ETV6-NTRK3 | AML cell lines | Cellular | [5] | |
| Larotrectinib | TrkA, TrkB, TrkC | 5-11 | Various | Various | Biochemical/Cellular | [6][7] |
| Entrectinib | TrkA, TrkB, TrkC | 1-5 | Various | Various | Biochemical/Cellular | [6] |
| Selitrectinib | TrkA, TrkB, TrkC (WT) | < 2.5 | Various | Various | Biochemical | [6] |
| TRKA G595R | - | - | - | - | ||
| Repotrectinib | TrkA, TrkB, TrkC (WT) | < 1 | Various | Various | Biochemical | [8] |
| TRKA G595R | 2 | - | - | Biochemical | [8] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified TRK kinases.
Methodology:
-
Purified recombinant TRK kinase domains (TrkA, TrkB, TrkC) are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as radiometric assays (measuring incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), which measures ADP production.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of a TRK inhibitor on the viability and proliferation of cancer cells harboring a specific TRK fusion.
Methodology:
-
TRK fusion-positive cancer cell lines (e.g., KM12 with TPM3-NTRK1 or Ba/F3 cells engineered to express a specific fusion) are seeded in 96-well plates.[9]
-
Cells are treated with a serial dilution of the test compound for 72 hours.[9]
-
CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Luminescence is measured using a plate reader.
-
EC50 values are determined by plotting the percentage of cell viability relative to a vehicle-treated control against the inhibitor concentration.
Western Blotting for Downstream Signaling Analysis
Objective: To evaluate the inhibition of TRK signaling pathways by measuring the phosphorylation status of key downstream effector proteins.
Methodology:
-
TRK fusion-positive cells are treated with the TRK inhibitor at various concentrations for a specified time (e.g., 1-4 hours).[1]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated TRK (p-TRK), total TRK, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.[1]
-
After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
-
Band intensities are quantified to determine the extent of signaling inhibition.[1]
Visualizing TRK Signaling and Experimental Workflow
To further clarify the biological context and experimental procedures, the following diagrams have been generated.
Conclusion
The available in vitro data indicates that this compound is a potent inhibitor of TRK kinases, with activity against the ETV6-NTRK3 fusion protein that is comparable to other established TRK inhibitors.[5] While comprehensive data on its activity against a wider panel of TRK fusions is limited, the existing preclinical evidence suggests that this compound effectively targets the TRK signaling pathway. This guide provides a framework for comparing the in vitro performance of novel TRK inhibitors and underscores the importance of standardized experimental protocols for accurate assessment.
References
- 1. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. medeasynow.com [medeasynow.com]
- 5. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 6. researchgate.net [researchgate.net]
- 7. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Adverse Effect Profiles of ALK Inhibitors
Anaplastic Lymphoma Kinase (ALK) inhibitors have revolutionized the treatment landscape for patients with ALK-positive non-small cell lung cancer (NSCLC). However, these targeted therapies are associated with a spectrum of adverse events (AEs) that differ in nature and frequency across the various generations of these drugs. This guide provides a comparative study of the adverse effect profiles of five prominent ALK inhibitors: crizotinib, ceritinib, alectinib, brigatinib, and lorlatinib, supported by data from key clinical trials.
Comparative Adverse Event Data
The following tables summarize the incidence of common and grade 3/4 adverse events observed in pivotal clinical trials for each ALK inhibitor. This data allows for a direct comparison of the toxicity profiles of these agents.
Table 1: Incidence of Common Adverse Events (Any Grade) in Key Clinical Trials
| Adverse Event | Crizotinib (PROFILE 1014) | Alectinib (ALEX)[1][2] | Brigatinib (ALTA-1L)[3] | Lorlatinib (CROWN)[4][5] | Ceritinib (ASCEND-4)[6] |
| Gastrointestinal | |||||
| Diarrhea | 45%[1] | 12%[1] | 72% | 85%[6] | 86% |
| Nausea | 48%[1] | 14%[1] | 33% | 18% | 69%[6] |
| Vomiting | 38%[1] | 7%[1] | 22% | 13% | 66%[6] |
| Constipation | - | 39%[7] | - | 19% | - |
| Hepatotoxicity | |||||
| Increased ALT | - | - | - | - | 60%[6] |
| Increased AST | - | - | - | - | - |
| Metabolic | |||||
| Hypercholesterolemia | - | - | - | 82.4%[4] | - |
| Hypertriglyceridemia | - | - | - | 60.7%[4] | - |
| Neurological | |||||
| Peripheral Neuropathy | - | - | - | 43.7%[4] | - |
| Cognitive Effects | - | - | - | 39.7%[4] | - |
| Other | |||||
| Edema | - | - | - | 51.2%[4] | - |
| Fatigue | - | 36%[7] | - | - | - |
| Myalgia | 2%[1] | 16%[1] | - | - | - |
| Increased CPK | - | - | 6%[7] | - | - |
| Rash | - | 23%[7] | - | - | - |
| Cough | - | 21%[7] | - | - | - |
| Photosensitivity | 0%[1] | 5%[1] | - | - | - |
| Anemia | 5%[1] | 20%[1] | - | - | 35%[6] |
| Increased Body Weight | 0%[1] | 10%[1] | - | - | - |
| Musculoskeletal Pain | 2%[1] | 7%[1] | - | - | - |
Table 2: Incidence of Grade 3 or 4 Adverse Events in Key Clinical Trials
| Adverse Event | Crizotinib (PROFILE 1014/ALEX)[1][2] | Alectinib (ALEX)[1][2] | Brigatinib (ALTA-1L) | Lorlatinib (CROWN)[4][5] | Ceritinib (ASCEND-4) | |---|---|---|---|---| | Hepatotoxicity | | | | | | | Increased ALT | 15%[1] | 5%[1] | 9.5%[8] | - | - | | Increased AST | 11%[1] | 5%[1] | 5.8%[8] | - | - | | Metabolic | | | | | | | Increased CPK | - | - | 16.2%[8] | - | - | | Increased Lipase | - | - | 13.2%[8] | - | - | | Hypertriglyceridemia | - | - | - | 25%[5] | - | | Cardiovascular | | | | | | | Hypertension | - | - | 9.6%[8] | - | - | | Hematological | | | | | | | Anemia | - | 5%[1] | - | - | - | | Neutropenia | 6.0%[9] | 0%[9] | - | - | - | | Pulmonary | | | | | | | ILD/Pneumonitis | 2.2%[8] | - | 3.7%[8] | - | - |
Experimental Protocols
Effective management of ALK inhibitor-associated adverse events is crucial for maintaining treatment efficacy and patient quality of life. Below are detailed methodologies for monitoring and managing key toxicities.
Protocol for Management of Lorlatinib-Associated Hyperlipidemia
1. Baseline Assessment:
-
Obtain a fasting lipid panel (total cholesterol, LDL-c, HDL-c, and triglycerides) prior to initiating lorlatinib therapy.[10]
-
Assess the patient's cardiovascular risk factors and history.
2. Monitoring:
-
Repeat the fasting lipid panel 2, 4, and 8 weeks after starting lorlatinib, and then every 3-6 months thereafter.[11]
-
Monitor for signs and symptoms of cardiovascular events.
3. Management:
-
Lifestyle Modification: Advise patients on dietary changes and physical activity.[4]
-
Pharmacological Intervention:
-
Initiate statin therapy if LDL-c levels are elevated according to cardiovascular risk guidelines. Rosuvastatin is a preferred agent due to its lower potential for drug-drug interactions with lorlatinib.[12]
-
For severe hypertriglyceridemia, consider fibrates or other lipid-lowering agents.
-
Dose adjustments or temporary discontinuation of lorlatinib may be necessary for grade 4 hyperlipidemia despite optimal medical management.[12]
-
Protocol for Monitoring and Management of Interstitial Lung Disease (ILD)/Pneumonitis
1. Baseline Assessment:
-
Obtain a baseline chest CT scan before initiating treatment with an ALK inhibitor.[13]
-
Assess for pre-existing lung conditions and smoking history.[14]
2. Monitoring:
-
Educate patients to immediately report any new or worsening respiratory symptoms, such as dyspnea, cough, or fever.
-
Perform regular clinical assessments of respiratory status.
3. Diagnosis and Management:
-
If ILD/pneumonitis is suspected, immediately withhold the ALK inhibitor.
-
Perform a high-resolution chest CT scan.[13]
-
Consider bronchoscopy with bronchoalveolar lavage to rule out infectious causes.[13]
-
For confirmed ILD/pneumonitis, permanently discontinue the ALK inhibitor.
-
Initiate systemic corticosteroids (e.g., prednisone 1-2 mg/kg/day) and taper slowly over several weeks based on clinical and radiological improvement.
Visualization of Key Concepts
The following diagrams illustrate important concepts related to the adverse effects of ALK inhibitors.
Caption: Workflow for monitoring and managing adverse events.
Caption: Lorlatinib-induced hyperlipidemia and management.
References
- 1. filippodemarinis.it [filippodemarinis.it]
- 2. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 3. Brigatinib Versus Crizotinib in Advanced ALK Inhibitor–Naive ALK-Positive Non–Small Cell Lung Cancer: Second Interim Analysis of the Phase III ALTA-1L Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ascopubs.org [ascopubs.org]
- 6. First-line ceritinib versus platinum-based chemotherapy in advanced ALK-rearranged non-small-cell lung cancer (ASCEND-4): a randomised, open-label, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deceraclinical.com [deceraclinical.com]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. Evaluation and Management of Dyslipidemia in Patients Treated with Lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expert Consensus on the Management of Adverse Events of Lorlatinib in the Treatment of ALK+ Advanced Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Consensus Recommendations for Management and Counseling of Adverse Events Associated With Lorlatinib: A Guide for Healthcare Practitioners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anaplastic lymphoma kinase inhibitor related pneumonitis in patients with non-small cell lung cancer: Clinical and radiologic characteristics and risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Tsr-011
1.0 Purpose
This document provides comprehensive procedures for the safe and compliant disposal of the novel compound Tsr-011, and materials contaminated with it, within a laboratory setting. Adherence to these guidelines is mandatory to ensure the safety of all personnel and to maintain compliance with environmental regulations.
2.0 Scope
These procedures apply to all researchers, scientists, and laboratory personnel involved in the handling and disposal of this compound in all its forms (e.g., pure compound, solutions, contaminated labware).
3.0 Responsibilities
-
Principal Investigators/Laboratory Supervisors: Responsible for ensuring that all personnel are trained on these procedures and that the necessary disposal resources are available.
-
All Personnel Handling this compound: Responsible for following these procedures diligently and reporting any spills or deviations to their supervisor immediately.
-
Environmental Health and Safety (EHS) Office: Responsible for providing final guidance on waste stream classification and coordinating with certified waste management vendors.
4.0 Hazard Assessment
This compound is a novel compound with an incomplete toxicological profile. Therefore, it must be handled as a hazardous substance. All waste generated must be considered hazardous until characterized otherwise. Key considerations include:
-
Reactivity: Avoid mixing this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Toxicity: Unknown; assume high toxicity via all routes of exposure.
-
Environmental: Unknown; assume ecotoxicity.
5.0 Waste Segregation and Collection
Proper segregation at the point of generation is critical. Do not mix this compound waste with non-hazardous or other chemical waste streams.
-
Solid Waste: Includes contaminated personal protective equipment (PPE), weigh boats, and other disposable lab supplies.
-
Collect in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.
-
The container must be sealed when not in use.
-
-
Liquid Waste: Includes unused solutions, reaction mixtures, and solvent rinses.
-
Collect in a dedicated, shatter-proof, and chemically compatible container (e.g., borosilicate glass or HDPE).
-
The container must be kept closed with a secure cap when not in use.
-
Maintain a pH between 6.0 and 8.0 for aqueous solutions to prevent potential reactions.
-
-
Sharps Waste: Includes needles, syringes, and contaminated glassware.
6.0 Quantitative Data for Waste Management
The following table summarizes key parameters for the safe handling and disposal of this compound waste streams.
| Parameter | Guideline | Rationale |
| Liquid Waste pH | 6.0 - 8.0 | To minimize reactivity and corrosion of storage containers. |
| Maximum Container Fill | 80% of total volume | To allow for vapor expansion and prevent spills. |
| Satellite Accumulation | Max. 90 days | To comply with typical hazardous waste accumulation time limits. |
| Labeling Requirement | "Hazardous Waste - this compound", full chemical name, date of accumulation | To ensure proper identification, hazard communication, and regulatory compliance. |
7.0 Experimental Protocols for Waste Characterization
Prior to final disposal, a representative sample of each this compound waste stream must be characterized.
7.1 Waste Stream Analysis
-
Objective: To determine the precise chemical composition and concentration of this compound in the waste.
-
Methodology:
-
Collect a 100 mL composite sample from the liquid waste container.
-
Perform High-Performance Liquid Chromatography (HPLC) analysis to quantify the concentration of this compound.
-
Utilize Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to screen for the presence of heavy metal contaminants from catalysts or reagents.
-
Document all results in the laboratory notebook and on the hazardous waste tag.
-
8.0 Disposal Procedures
8.1 Container Preparation and Labeling
-
Ensure all waste containers are securely sealed.[2]
-
Wipe the exterior of the container with a suitable decontaminating agent.
-
Attach a completed hazardous waste tag, including the full chemical name "this compound", the estimated quantities of all components, and the date accumulation started.
8.2 Request for Disposal
-
Submit a chemical waste pickup request to the EHS office through the designated online portal.
-
Store the sealed and labeled containers in the designated satellite accumulation area until collection.
9.0 Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is minor and you are trained to handle it, don appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2]
-
Collect the contaminated absorbent material and place it in the designated solid waste container for this compound.
-
Clean the spill area with a suitable solvent, followed by soap and water.[2]
-
For large spills, or if you are unsure how to proceed, contact the EHS office immediately.
10.0 Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
References
Safeguarding Innovation: A Comprehensive Guide to Handling Tsr-011
For Immediate Use by Research, Scientific, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Tsr-011 (also known as Belizatinib), a potent kinase inhibitor. Given the investigational nature of this compound, a comprehensive toxicological profile is not yet fully established. Therefore, it is imperative that researchers treat this compound as a hazardous substance and adhere to stringent safety protocols to mitigate exposure risks. The following guidelines are based on best practices for handling potent pharmaceutical compounds and cytotoxic agents.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. All PPE should be donned before handling the compound and disposed of as hazardous waste after completion of the task.[1]
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free gloves are required. The outer glove should extend over the cuff of the gown. This provides an extra layer of protection and allows for the immediate removal of the outer glove if contaminated.[2][3] |
| Body Protection | Disposable Gown | A solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated) is necessary to protect skin and clothing. It must be discarded as hazardous waste after use.[1][3] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles are the minimum requirement. A full face shield must be worn over the goggles when handling the powdered form or when there is a risk of splashes.[2][3] |
| Respiratory Protection | N95 Respirator (or higher) | A NIOSH-approved N95 or higher-rated respirator is required when handling the solid compound outside of a certified containment system to prevent inhalation of aerosolized particles.[3] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet prevent the spread of contamination outside the designated work area.[3] |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize the risk of exposure during the handling and preparation of this compound solutions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
